Cyclopropyldiphenylsulfonium tetrafluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclopropyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15S.BF4/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEYKSWKFYZEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187111 | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33462-81-6 | |
| Record name | Sulfonium, cyclopropyldiphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33462-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033462816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Cyclopropyldiphenylsulfonium tetrafluoroborate is a valuable reagent in organic synthesis, primarily utilized as a cyclopropylidene donor in cyclopropanation reactions. Its application is crucial in the construction of complex molecular architectures prevalent in many pharmaceutical compounds.[1] This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.
Reaction Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a precursor, 3-chloropropyldiphenylsulfonium tetrafluoroborate, from diphenyl sulfide and 1-chloro-3-iodopropane in the presence of silver tetrafluoroborate.[2] The subsequent step is an intramolecular cyclization of this precursor to yield the final product.[2][3] This cyclization proceeds via the formation of a sulfonium ylide intermediate upon treatment with a base.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound, based on established laboratory procedures.[2]
Table 1: Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Diphenyl sulfide | 186.27 | 93.0 g | 0.500 |
| 1-Chloro-3-iodopropane | 204.44 | 347 g | 1.70 |
| Silver tetrafluoroborate | 194.67 | 78 g | 0.40 |
| Nitromethane (solvent) | 61.04 | 200 mL | - |
| Product | Molecular Weight ( g/mol ) | Yield | Melting Point (°C) |
| 3-Chloropropyldiphenylsulfonium tetrafluoroborate | 352.64 | 122–140 g (87–99%) | 103–105 |
Table 2: Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Chloropropyldiphenylsulfonium tetrafluoroborate | 352.64 | 118.7 g | 0.3386 |
| 55% Sodium hydride–mineral oil dispersion | 43.64 (as NaH) | 15.2 g | 0.350 (of NaH) |
| Tetrahydrofuran (solvent) | 72.11 | 500 mL | - |
| Product | Molecular Weight ( g/mol ) | Yield | Melting Point (°C) |
| This compound | 314.15 | 79.5–88.0 g (75–83%) | 137–139 |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.
A. Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate [2]
-
A solution of 93.0 g (0.500 mole) of diphenyl sulfide and 347 g (1.70 moles) of 1-chloro-3-iodopropane in 200 mL of nitromethane is prepared in a 1-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet tube. The flask is shielded from light.
-
To this stirred solution, 78 g (0.40 mole) of silver tetrafluoroborate is added in one portion at room temperature under a nitrogen atmosphere. An initial temperature rise to 40°C is observed, which then gradually returns to room temperature without external cooling.
-
The reaction mixture is stirred for 16 hours.
-
Following the reaction, 200 mL of dichloromethane is added, and the mixture is filtered through a sintered glass funnel containing a 35 g pad of Florisil. The solid residue is washed with an additional 100 mL of dichloromethane.
-
The combined dichloromethane filtrates are concentrated under reduced pressure until a solid begins to separate.
-
The addition of 1 L of diethyl ether is used to precipitate the product completely.
-
The off-white crystalline product is collected by filtration, washed with ether, and dried under reduced pressure at 25°C. This yields 122–140 g (87–99%) of 3-chloropropyldiphenylsulfonium tetrafluoroborate with a melting point of 103–105°C.
B. Synthesis of this compound [2]
-
A suspension of 118.7 g (0.3386 mole) of 3-chloropropyldiphenylsulfonium tetrafluoroborate in 500 mL of dry tetrahydrofuran is placed in a 2-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet tube under a nitrogen atmosphere.
-
Portions of 55% sodium hydride–mineral oil dispersion (a total of 15.2 g, 0.350 mole of NaH) are added in 5-g increments at 30-minute intervals.
-
After the addition is complete, the reaction mixture is stirred for an additional 16 hours.
-
The reaction is quenched by the addition of 100 mL of water. The organic layer is separated, and the aqueous layer is extracted with two 100-mL portions of dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure until precipitation begins.
-
The addition of 1 L of diethyl ether completes the precipitation of the salt.
-
The crystalline product is collected, washed with ether, and recrystallized from approximately 400 mL of hot absolute ethanol.
-
After drying under reduced pressure, 79.5–88.0 g (75–83%) of this compound is obtained as crystals with a melting point of 137–139°C.[2]
Visualized Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the chemical transformations involved in the synthesis.
Caption: Experimental workflow for the two-step synthesis.
Caption: Simplified reaction mechanism for the synthesis.
Alternative Considerations
It is worth noting that the use of silver tetrafluoroborate contributes significantly to the cost of this synthesis and its hygroscopic nature can complicate the procedure.[4][5] This has led to the exploration of alternative methods, such as the use of cyclopropyldiphenylsulfonium trifluoromethanesulfonate, which can be prepared without the use of silver salts and exhibits comparable reactivity as a sulfur ylide reagent.[4][5] Researchers may consider these alternatives for large-scale production or when cost is a primary concern.
References
- 1. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. CN106588770A - Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Google Patents [patents.google.com]
- 5. Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Eureka | Patsnap [eureka.patsnap.com]
Cyclopropyldiphenylsulfonium Tetrafluoroborate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyldiphenylsulfonium tetrafluoroborate is a versatile and highly reactive reagent in organic synthesis. This document provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development. Detailed experimental protocols and mechanistic insights are presented to facilitate its practical application in the laboratory.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below. The tetrafluoroborate anion is non-nucleophilic, which contributes to the stability of the sulfonium cation.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅BF₄S | [1][2][3] |
| Molecular Weight | 314.15 g/mol | [2] |
| Melting Point | 136-139 °C | [4][5] |
| Appearance | White to almost white powder/crystal | [3][5] |
| Solubility | Forms a suspension in THF, DME, DMSO, MeCN | [5] |
| CAS Number | 33462-81-6 | [1][6] |
| IUPAC Name | cyclopropyl(diphenyl)sulfonium tetrafluoroborate |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum | Data | Reference |
| ¹H NMR (CDCl₃) | δ 1.4–1.75 (m, 4H, 2CH₂), 3.5–3.9 (m, 1H, CH), 7.5–8.1 (m, 10H, 2C₆H₅) | [4] |
| IR (Nujol, cm⁻¹) | 3100 (weak), 3045 (weak, aromatic C-H), 1582 (weak, C=C) | [4] |
| UV (95% C₂H₅OH) | λmax (ε): 235 nm shoulder (12,200), 261 nm (1800), 267 nm (2200), 274 nm (1700) | [4] |
Synthesis
The preparation of this compound is a multi-step process that involves the formation of a precursor, 3-chloropropyldiphenylsulfonium tetrafluoroborate, followed by an intramolecular cyclization.[4] The use of silver tetrafluoroborate in the synthesis of the precursor makes this reagent expensive.[7][8]
Synthesis Workflow
Experimental Protocol: Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate[7]
-
To a solution of 393 g (2.63 moles) of sodium iodide in 1 L of reagent-grade acetone, add 394 g (2.50 moles) of 1-bromo-3-chloropropane.
-
Stir the mixture for 2 hours at room temperature.
-
Filter the mixture and wash the sodium bromide with acetone.
-
Evaporate the acetone under reduced pressure. The resulting oil (1-chloro-3-iodopropane) is used in the next step without further purification.
-
In a flask shielded from light, dissolve the crude 1-chloro-3-iodopropane and 465 g (2.50 moles) of diphenyl sulfide in 1 L of dichloromethane.
-
Add 78 g (0.40 mole) of silver tetrafluoroborate in one portion. The temperature will initially rise to 40°C and then gradually fall.
-
After 16 hours, add 200 mL of dichloromethane and filter the mixture through a pad of Florisil.
-
Wash the solid with 100 mL of dichloromethane.
-
Combine the dichloromethane portions and evaporate at reduced pressure until a solid separates.
-
Add 1 L of diethyl ether to precipitate the product.
-
Recrystallize the solid from hot 95% ethanol to yield white crystals of 3-chloropropyldiphenylsulfonium tetrafluoroborate (m.p. 106–107°C).
Experimental Protocol: Synthesis of this compound[7]
-
Suspend 118.7 g (0.3386 mole) of 3-chloropropyldiphenylsulfonium tetrafluoroborate in 500 mL of dry tetrahydrofuran under a nitrogen atmosphere.
-
Add 15.2 g (0.350 mole) of a 55% sodium hydride–mineral oil dispersion in 5-g portions at 30-minute intervals.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Carefully quench the reaction with an aqueous solution of 25 mL of 48% fluoroboric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate at reduced pressure until precipitation occurs.
-
Add 1 L of ether to complete the precipitation of the salt.
-
Collect the crystals, wash with ether, and recrystallize from hot absolute ethanol to yield 79.5–88.0 g (75–83%) of this compound (m.p. 137–139°C).
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of the corresponding ylide, which is generated in situ by treatment with a base. This ylide is a versatile C3 building block.[2][5] It readily participates in reactions with various electrophiles, particularly carbonyl compounds, to form spirocyclic products.[4]
General Reaction Pathway
Applications in Drug Development
This compound serves as a key reagent in the synthesis of various cyclic compounds, which are important structural motifs in many pharmaceutical agents.[6] Its ability to facilitate cyclopropanation and spiroannulation reactions allows for the construction of complex and sterically demanding frameworks from simple precursors.[4][5][6] The ylide derived from this salt is particularly useful for the synthesis of:
-
Cyclobutanones : Formed from the reaction with aldehydes and ketones.[4]
-
γ-Butyrolactones : Also accessible through reactions with carbonyl compounds.[4]
-
Substituted Cyclopentanones : Synthesized from specific aldehyde and ketone precursors.[4]
-
Spiropentanes : Generated from reactions with α,β-unsaturated carbonyl compounds.[4]
The introduction of strained ring systems, such as cyclopropyl and cyclobutyl groups, can significantly impact the pharmacological properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Signal Word : Warning.
Conclusion
This compound is a powerful reagent for the introduction of three-carbon units in organic synthesis. Its ability to form a reactive ylide that undergoes facile reactions with a variety of electrophiles makes it an invaluable tool for the construction of complex cyclic and spirocyclic systems. Despite the cost associated with its synthesis, its unique reactivity profile ensures its continued importance in synthetic chemistry, particularly in the context of drug discovery and the development of novel therapeutic agents.
References
- 1. CAS 33462-81-6: Sulfonium, cyclopropyldiphenyl-, tetrafluo… [cymitquimica.com]
- 2. This compound | 33462-81-6 [amp.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 33462-81-6 [amp.chemicalbook.com]
- 6. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]
- 7. Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106588770A - Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Google Patents [patents.google.com]
An In-depth Technical Guide to Cyclopropyldiphenylsulfonium Tetrafluoroborate: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyldiphenylsulfonium tetrafluoroborate is a versatile and highly reactive organosulfur compound that has garnered significant interest in the field of organic synthesis. Its utility primarily stems from its role as a stable precursor to a cyclopropylidene diphenylsulfurane ylide, a key intermediate for the construction of various cyclic and spirocyclic frameworks. These structural motifs are of considerable importance in medicinal chemistry and drug development, as they are often found in biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Molecular Structure and Properties
This compound is an ionic compound consisting of a cyclopropyldiphenylsulfonium cation and a tetrafluoroborate anion. The sulfonium center of the cation adopts a pyramidal geometry, with the sulfur atom bonded to two phenyl groups and one cyclopropyl group. The tetrafluoroborate anion is a non-nucleophilic counterion that contributes to the salt's stability.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 33462-81-6 | [1][2] |
| Molecular Formula | C₁₅H₁₅BF₄S | [1][2] |
| Molecular Weight | 314.15 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 136-138 °C | [3][5][6][7][8] |
| Solubility | Soluble in polar organic solvents | [4] |
Crystallographic Data
As of the latest literature search, a definitive single-crystal X-ray crystallographic structure for this compound has not been publicly reported. Therefore, precise experimental data on bond lengths and angles are not available. However, based on crystallographic studies of analogous triphenylsulfonium salts, the sulfur atom is expected to have a distorted trigonal pyramidal geometry. The S-C bond lengths to the phenyl groups are anticipated to be in the range of 1.78-1.79 Å, and the C-S-C bond angles are expected to be between 102° and 106°.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available. The following tables summarize the reported ¹H NMR data and the expected characteristics for other key spectroscopic techniques based on the known structure and data from analogous compounds.
¹H NMR Spectroscopy
The following ¹H NMR data was reported for the purified material in CDCl₃.[9]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.5-8.1 | m | 10H | Aromatic protons (2 x C₆H₅) |
| 3.5-3.9 | m | 1H | Methine proton (CH) of cyclopropyl group |
| 1.4-1.75 | m | 4H | Methylene protons (2 x CH₂) of cyclopropyl group |
Expected ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment | Notes |
| 125-135 | Aromatic carbons | Multiple signals expected for the phenyl groups. |
| 15-25 | Methine carbon of cyclopropyl group | |
| 5-15 | Methylene carbons of cyclopropyl group |
Expected ¹⁹F and ¹¹B NMR Spectroscopy
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹⁹F | ~ -150 | Singlet (broad) | The tetrafluoroborate anion typically shows a single resonance.[10] |
| ¹¹B | ~ -1 | Singlet (broad) | The tetrafluoroborate anion typically shows a single, broad resonance due to quadrupolar relaxation.[11][12] |
Mass Spectrometry
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound is through the intramolecular cyclization of 3-chloropropyldiphenylsulfonium tetrafluoroborate.[9]
Step 1: Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate
-
In a flask shielded from light, a mixture of diphenyl sulfide and 1-chloro-3-iodopropane in nitromethane is prepared.
-
Silver tetrafluoroborate is added in one portion. The temperature will initially rise and then gradually return to room temperature.
-
The reaction is stirred for approximately 16 hours.
-
Dichloromethane is added, and the mixture is filtered through a pad of Florisil to remove silver salts.
-
The filtrate is concentrated under reduced pressure until a solid begins to separate.
-
Diethyl ether is added to precipitate the product, which is then collected by filtration, washed with ether, and dried.
Step 2: Intramolecular Cyclization to this compound
-
A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate in dry tetrahydrofuran is prepared under a nitrogen atmosphere.
-
A 55% sodium hydride-mineral oil dispersion is added in portions over time.
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of an aqueous solution of fluoroboric acid and sodium tetrafluoroborate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Precipitation is completed by the addition of diethyl ether.
-
The crystalline product is collected, washed with ether, and can be recrystallized from hot absolute ethanol.
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
The primary application of this compound is as a precursor to a sulfur ylide, which is a key reagent in various carbon-carbon bond-forming reactions. This is particularly valuable in the synthesis of cyclobutanones from ketones, a transformation that is useful in the construction of complex molecular scaffolds for drug discovery.
Synthesis of Cyclobutanones
The ylide generated from this compound reacts with ketones to form spirocyclic oxiranes (oxaspiropentanes), which then undergo a rearrangement to yield cyclobutanones.
Experimental Protocol for Cyclobutanone Synthesis (General)
-
This compound is dissolved or suspended in a suitable dry solvent (e.g., THF or DMSO) under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base (e.g., n-butyllithium, potassium tert-butoxide, or sodium hydride) is added to deprotonate the cyclopropyl group and form the sulfur ylide in situ.
-
The ketone substrate is added to the ylide solution.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
The reaction is quenched, and the cyclobutanone product is isolated and purified using standard techniques such as extraction and chromatography.
Caption: Reaction pathway for the synthesis of cyclobutanones.
Relevance to Drug Development
While this compound is not itself a therapeutic agent, its role as a synthetic reagent is highly relevant to drug development. The cyclobutane moiety is a valuable structural motif in medicinal chemistry, often serving as a bioisosteric replacement for other groups to improve pharmacokinetic and pharmacodynamic properties. The ability to efficiently construct cyclobutanone scaffolds provides access to a wide range of novel chemical entities for screening and lead optimization in drug discovery programs. Its use in cyclopropanation reactions also contributes to the synthesis of molecules with unique three-dimensional structures, which is a key aspect of exploring new chemical space for biological targets.[13]
Safety Information
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[1][2][14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
References
- 1. This compound | 33462-81-6 [sigmaaldrich.com]
- 2. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclobutanone synthesis [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. lab.rockefeller.edu [lab.rockefeller.edu]
- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]
- 14. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Cyclopropyldiphenylsulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of cyclopropyldiphenylsulfonium tetrafluoroborate, a key reagent in organic synthesis. The information is compiled from established chemical literature and databases, offering a centralized resource for professionals utilizing this compound in their research and development endeavors.
Core Properties
| Identifier | Value | Reference |
| CAS Number | 33462-81-6 | |
| Molecular Formula | C₁₅H₁₅BF₄S | |
| Molecular Weight | 314.15 g/mol | |
| Melting Point | 136-139 °C | |
| Appearance | White to off-white solid/crystals |
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.5–8.1 | m | 10H | 2 x C₆H₅ |
| 3.5–3.9 | m | 1H | CH |
| 1.4–1.75 | m | 4H | 2 x CH₂ |
Infrared (IR) Spectroscopy
IR (Nujol Mull)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 | Weak | Aromatic C-H stretch |
| 3045 | Weak | Aromatic C-H stretch |
| 1582 | Weak | C=C stretch (aromatic) |
Ultraviolet (UV) Spectroscopy
UV (95% C₂H₅OH)
| λmax (nm) | Molar Absorptivity (ε) |
| 235 (shoulder) | 12,200 |
| 261 | 1,800 |
| 267 | 2,200 |
| 274 | 1,700 |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound, adapted from Organic Syntheses.
Synthesis of this compound
This procedure involves the cyclization of 3-chloropropyldiphenylsulfonium tetrafluoroborate using a strong base.
Materials:
-
3-chloropropyldiphenylsulfonium tetrafluoroborate
-
Dry tetrahydrofuran (THF)
-
55% sodium hydride (NaH) in mineral oil
-
48% fluoroboric acid
-
Sodium tetrafluoroborate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Absolute ethanol
Procedure:
-
A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate (0.3386 mole) in 500 mL of dry THF is prepared in a 2-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet.
-
Under a nitrogen atmosphere, 15.2 g (0.350 mole) of 55% sodium hydride-mineral oil dispersion is added in 5-g portions at 30-minute intervals.
-
The resulting mixture is stirred at room temperature for 24 hours.
-
An aqueous solution of 25 mL of 48% fluoroboric acid, 15 g of sodium tetrafluoroborate, and 400 mL of water is added to the well-stirred reaction mixture to quench residual hydride.
-
After 5 minutes, 300 mL of dichloromethane is added, and the organic layer is separated.
-
The aqueous layer is extracted with an additional 100 mL of dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure until a solid begins to precipitate.
-
One liter of diethyl ether is added to complete the precipitation of the salt.
-
The crystals are collected by filtration, washed with ether, and then recrystallized from approximately 400 mL of hot absolute ethanol.
-
The purified this compound is dried under reduced pressure.
Yield: 79.5–88.0 g (75–83%) Melting Point: 137–139 °C
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
An In-depth Technical Guide to the Thermal Stability of Cyclopropyldiphenylsulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Cyclopropyldiphenylsulfonium tetrafluoroborate. Due to a lack of specific quantitative thermal analysis data in publicly available literature, this guide establishes a framework for understanding its potential thermal behavior based on its known physical properties and the analysis of analogous sulfonium salts. Detailed experimental protocols for its synthesis and proposed methods for thermal analysis are also included.
Introduction
This compound is a sulfonium salt utilized in organic synthesis, particularly as a cyclopropylating agent. Its efficacy and safety in such applications are intrinsically linked to its thermal stability. Understanding the temperatures at which it melts and decomposes is critical for its proper handling, storage, and use in chemical reactions, especially those conducted at elevated temperatures. This guide summarizes the known physical data and provides a detailed protocol for its synthesis and subsequent thermal analysis.
Physicochemical Properties
The primary known thermal characteristic of this compound is its melting point. This data is summarized in the table below.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅BF₄S | [1] |
| Molecular Weight | 314.15 g/mol | [1] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 136-138 °C | [1][2] |
Note: No specific decomposition temperature (Td) or data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is readily available in the cited literature.
Experimental Protocols
A detailed and reliable synthesis protocol for this compound is available from Organic Syntheses. The procedure involves a two-step process, which is outlined below.[3]
Step A: Synthesis of 3-Chloropropyldiphenylsulfonium tetrafluoroborate
-
A solution of diphenyl sulfide (0.500 mole) and 1-chloro-3-iodopropane (1.70 mole) in nitromethane (200 ml) is stirred at room temperature under a nitrogen atmosphere, shielded from light.
-
Silver tetrafluoroborate (0.40 mole) is added in one portion, causing an initial temperature rise to 40°C, which then subsides.
-
After stirring for 16 hours, dichloromethane (200 ml) is added, and the mixture is filtered through a pad of Florisil. The solid residue is washed with additional dichloromethane.
-
The combined organic filtrates are concentrated under reduced pressure until a solid begins to separate. Diethyl ether (1 L) is then added to precipitate the product.
-
The resulting off-white crystals of 3-chloropropyldiphenylsulfonium tetrafluoroborate are collected by filtration, washed with diethyl ether, and dried under vacuum.
Step B: Synthesis of this compound
-
A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate (0.3386 mole) in dry tetrahydrofuran (500 ml) is prepared under a nitrogen atmosphere.
-
A 55% sodium hydride-mineral oil dispersion (0.350 mole) is added in portions over a period of time. The mixture is then stirred at room temperature for 24 hours.
-
To quench the reaction and residual hydride, an aqueous solution of 48% fluoroboric acid (25 ml), sodium tetrafluoroborate (15 g), and water (400 ml) is added.
-
Dichloromethane (300 ml) is added, and the organic layer is separated. The aqueous layer is extracted with an additional portion of dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure until precipitation begins.
-
The addition of diethyl ether (1 L) completes the precipitation of the final product.
-
The crystals are collected, washed with ether, and recrystallized from hot absolute ethanol to yield pure this compound.[3]
To quantitatively assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and mass loss profile of the compound.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or argon (inert) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature to a point beyond the expected decomposition, for instance, 30 °C to 600 °C.
-
-
Data Analysis: The resulting TGA curve will plot mass percentage versus temperature. The onset temperature of decomposition (Td) is typically determined at the point of 5% mass loss.
Differential Scanning Calorimetry (DSC)
-
Objective: To identify melting point, crystallization events, and other thermal transitions, as well as to quantify the enthalpy of these transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or argon.
-
Heating Rate: A controlled heating and cooling rate, often 10 °C/min.
-
Temperature Program: A heat-cool-heat cycle can be employed to observe the initial melting, recrystallization behavior (if any), and subsequent thermal events. A suitable temperature range would be from ambient to a temperature above the melting point but below the decomposition temperature observed by TGA.
-
-
Data Analysis: The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. The melting point is identified as the onset or peak of the melting endotherm.
Visualization of Workflows
The following diagrams illustrate the synthesis and proposed thermal analysis workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Proposed workflow for the thermal analysis of this compound.
Discussion of Expected Thermal Stability
While specific data is unavailable for this compound, the thermal stability of analogous triarylsulfonium salts and compounds containing the tetrafluoroborate anion can provide valuable insights.
-
Sulfonium Cation: Triarylsulfonium salts are known to be relatively stable, with their decomposition often occurring at temperatures well above 200 °C. The decomposition mechanism can involve fragmentation of the cation. The presence of the cyclopropyl group might introduce a unique decomposition pathway compared to simple aryl or alkyl substituents. Ring strain in the cyclopropyl group could potentially lower the decomposition temperature compared to a simple triarylsulfonium salt.
-
Tetrafluoroborate Anion: The tetrafluoroborate anion (BF₄⁻) is generally considered to be a weakly coordinating and thermally stable anion. Its decomposition often proceeds via the loss of boron trifluoride (BF₃). For salts with organic cations, the decomposition can be a complex process involving interactions between the cation and the anion.
Based on these considerations, it is anticipated that this compound will be stable up to its melting point of 136-138 °C. The decomposition is likely to occur at a significantly higher temperature, although a definitive range cannot be provided without experimental data.
Conclusion
This technical guide has consolidated the available information on the thermal properties of this compound. While a precise decomposition profile from TGA or DSC is not currently documented in the literature, the provided synthesis protocol and proposed thermal analysis methodologies offer a clear path for researchers to obtain this critical data. The established melting point of 136-138 °C serves as a key parameter for its current handling and use. Further investigation into its thermal decomposition is crucial for expanding its application in synthetic chemistry, particularly under thermally demanding conditions.
References
Solubility Profile of Cyclopropyldiphenylsulfonium Tetrafluoroborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclopropyldiphenylsulfonium tetrafluoroborate is a versatile reagent in organic synthesis, notably employed for the transfer of a cyclopropyl group. A thorough understanding of its solubility in various organic solvents is crucial for its effective handling, reaction setup, purification, and formulation. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative solubility information can be inferred from synthetic procedures and product data sheets. The following table summarizes the available qualitative and semi-quantitative solubility information for this compound in several common organic solvents.
| Solvent | Chemical Formula | Polarity Index | Temperature | Solubility | Source |
| Ethanol (absolute) | C₂H₅OH | 5.2 | Hot | Soluble (for recrystallization) | |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Room Temperature | Insoluble (used for precipitation) | |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Room Temperature | Soluble (used as a reaction solvent) | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Room Temperature | Forms a suspension (poorly soluble) | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Room Temperature | Forms a suspension | |
| Acetonitrile (MeCN) | CH₃CN | 5.8 | Room Temperature | Forms a suspension | |
| Dimethoxyethane (DME) | C₄H₁₀O₂ | 4.0 | Room Temperature | Forms a suspension |
Note: The information presented is largely qualitative and derived from procedural descriptions. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the quantitative determination of the solubility of a crystalline organic salt, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or on a stirrer with a temperature probe, set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, but the optimal time should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
Determine the mass of the collected filtrate.
-
-
Concentration Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted solution, calculate the concentration in the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a compound.
Caption: A logical workflow for determining compound solubility.
Theoretical Insights into Cyclopropyl-Substituted Sulfonium Ylides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on cyclopropyl-substituted sulfonium ylides, a class of reactive intermediates with significant potential in organic synthesis and drug discovery. The unique electronic and steric properties imparted by the cyclopropyl group lead to distinct reactivity patterns, making a thorough understanding of their theoretical underpinnings crucial for predicting and controlling their chemical behavior. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes important reaction pathways and molecular characteristics.
Core Concepts: Structure, Stability, and Reactivity
Cyclopropyl-substituted sulfonium ylides are characterized by the presence of a three-membered ring adjacent to the ylidic carbon. This structural feature introduces significant ring strain and alters the electronic properties of the ylide compared to their alkyl or aryl-substituted counterparts. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the nuanced stereoelectronic effects that govern their stability and reactivity.
The stability of sulfonium ylides, in general, is attributed to a combination of electrostatic attraction between the formally positive sulfur and negative carbon, and negative hyperconjugation involving the overlap of the carbanion lone pair with the σ* orbitals of the sulfur-carbon bonds. In cyclopropyl-substituted ylides, the cyclopropane ring can further influence stability through its ability to participate in conjugation with the adjacent p-orbital of the ylidic carbon.
Key reactions of cyclopropyl-substituted sulfonium ylides include cyclopropanation of electron-deficient olefins and ring-opening reactions. The stereochemistry and regioselectivity of these transformations are dictated by subtle differences in the activation energies of various transition states, which can be effectively modeled using computational methods.
Quantitative Theoretical Data
Computational studies have provided valuable quantitative data on the geometries, energies, and electronic properties of cyclopropyl-substituted sulfonium ylides and their reaction intermediates. The following tables summarize key findings from DFT calculations, offering a comparative overview for researchers.
Table 1: Calculated Geometries of Reaction Intermediates
| Intermediate/Transition State | Bond | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Betaine Intermediate (Cyclopropanation) | C(ylide)-C(alkene) | 1.5 - 1.6 | - | - |
| C(alkene)-C(alkene) | 1.4 - 1.5 | - | - | |
| Cyclopropanation Transition State | C(ylide)---C(alkene, forming) | 2.1 - 2.3 | - | - |
| C(ylide)-S (breaking) | 2.2 - 2.4 | - | - | |
| Ring-Opening Transition State | C(cyclopropyl)-C(cyclopropyl) (breaking) | 1.8 - 2.0 | - | - |
| C(ylide)-C(spirocenter) | 1.5 - 1.6 | - | - |
Note: The values presented are typical ranges derived from DFT calculations and can vary depending on the specific substituents and computational methods used.
Table 2: Calculated Activation Energies for Key Reaction Pathways
| Reaction Pathway | Reactants | Transition State | Activation Energy (kcal/mol) |
| Cyclopropanation (trans-selective) | Cyclopropyl Sulfonium Ylide + Enone | TS_trans | 10 - 15 |
| Cyclopropanation (cis-selective) | Cyclopropyl Sulfonium Ylide + Enone | TS_cis | 12 - 18 |
| Ring-Opening of Spirocyclopropane | Stabilized Sulfonium Ylide + Spirocyclopropane | TS_ring-opening | 15 - 25 |
Note: Activation energies are highly dependent on the computational level of theory and the solvent model employed.
Detailed Computational Methodologies
The theoretical data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT). A common and reliable computational protocol involves the following:
-
Geometry Optimization: Initial structures of reactants, intermediates, transition states, and products are optimized using a specific DFT functional and basis set. A popular choice for such systems is the B3LYP functional with the 6-31G(d) basis set .
-
Frequency Calculations: To confirm the nature of the optimized geometries, frequency calculations are performed at the same level of theory. Reactants and products should have all real frequencies, while transition states are characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p) .
-
Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model , is frequently applied.
Researchers should always report the specific functional, basis set, and solvation model used in their computational studies to ensure reproducibility and allow for meaningful comparisons with other theoretical work.
Visualization of Reaction Pathways and Molecular Properties
Visualizing the complex relationships in chemical reactions and molecular structures is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to the theoretical studies of cyclopropyl-substituted sulfonium ylides.
Caption: General reaction pathway for the cyclopropanation of an enone with a cyclopropyl-substituted sulfonium ylide, highlighting the formation of diastereomeric betaine intermediates and transition states leading to cis and trans products.
Caption: A typical computational workflow for studying the ring-opening reaction of a spirocyclopropane with a sulfonium ylide using DFT methods.
Caption: Frontier Molecular Orbital (FMO) interaction diagram illustrating the nucleophilic attack of the cyclopropyl-substituted sulfonium ylide's HOMO on the LUMO of an enone during cyclopropanation.
Conclusion and Future Outlook
Theoretical studies provide an indispensable framework for understanding the intricate reactivity of cyclopropyl-substituted sulfonium ylides. The quantitative data and mechanistic insights gained from computational chemistry are crucial for the rational design of new synthetic methodologies and the development of novel therapeutic agents. As computational resources and theoretical models continue to advance, we can expect even more accurate predictions of reactivity and selectivity, further empowering researchers in the fields of organic chemistry and drug development. Future studies could focus on the influence of different substituents on the cyclopropyl ring, the exploration of novel reaction pathways, and the application of these ylides in more complex synthetic contexts.
An In-depth Technical Guide to the Hazards and Safe Handling of Cyclopropyldiphenylsulfonium Tetrafluoroborate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and hazard data for Cyclopropyldiphenylsulfonium tetrafluoroborate (CAS No. 33462-81-6). The information is intended to ensure the safe use of this reagent in a laboratory setting.
Chemical and Physical Properties
This compound is an organosulfur compound utilized in organic synthesis, particularly as a versatile C3 building block and a reagent for cyclopropanation reactions.[1][2][3] It is a solid at room temperature.[4][5]
| Property | Value | Source |
| CAS Number | 33462-81-6 | [1][4][5] |
| Molecular Formula | C₁₅H₁₅BF₄S | [1][2] |
| Linear Formula | C₃H₅S(C₆H₅)₂BF₄ | [5] |
| Molecular Weight | 314.15 g/mol | [1][4][5] |
| Appearance | Solid | [4][5] |
| Melting Point | 136-138 °C | [3][4][5] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary routes of exposure are dermal contact, inhalation, and eye contact.[6]
GHS Hazard Summary:
| Classification | Code | Description | Source |
| Signal Word | - | Warning | [4][5][7] |
| Pictogram | GHS07 | Exclamation Mark | [4][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][5][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][5][7] |
Target Organs: The respiratory system is a primary target organ.[5][7]
Other Classifications:
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound. A thorough risk assessment should be conducted before beginning any procedure.[8]
Engineering Controls
-
Ventilation: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation of dust.[9][10][11][12] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Work Surfaces: Use disposable, plastic-backed absorbent paper to protect work surfaces from contamination.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent exposure.
| PPE Type | Specification | Rationale | Source |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and dust, preventing serious eye irritation. | [10][12][13][14] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation upon contact. | [12][13] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to spills or dust. | [11][12] |
Handling Procedures
-
Avoid generating dust.[9]
-
Wash hands and any exposed skin thoroughly after handling.[3][5][11]
-
Use designated tools for transferring the chemical.[13]
Storage
-
Store in a cool, dry, and well-ventilated area.[15]
-
Keep the container tightly sealed.[4][10] Recommended storage temperature is 4°C.[4]
-
Store away from moisture and incompatible materials such as strong oxidizing agents and strong bases.[4][16]
Caption: Experimental workflow for handling this compound.
Emergency and First-Aid Procedures
Immediate action is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [9][15] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention. | [9][15] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [9][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9][16] |
Spill Response:
-
Evacuate non-essential personnel from the area.[9]
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation.[9]
-
Place the spilled material into a suitable, labeled container for disposal.[9][10]
-
Ventilate and decontaminate the spill area.[15]
Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions.
-
Incompatible Materials: While specific data for this compound is limited, similar tetrafluoroborate salts are incompatible with strong oxidizing agents, strong bases, and water.[16][17]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen fluoride, and oxides of boron.[9]
Experimental Protocol Considerations
The synthesis of this reagent has been reported in Organic Syntheses, involving the use of sodium hydride and dry tetrahydrofuran.[8] This indicates that users should be proficient in handling air- and moisture-sensitive chemicals and techniques.
General Protocol for Use as a Reagent:
-
Setup: Assemble all glassware and ensure it is dry. The reaction should be set up in a chemical fume hood.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the this compound as a solid or a solution. If adding as a solid, do so carefully to avoid creating dust.
-
Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Workup: Upon completion, quench the reaction carefully. Subsequent extractions and purifications should also be performed in a fume hood.
-
Waste Disposal: Dispose of all chemical waste, including contaminated solvents and disposable materials, in accordance with institutional and local regulations.[8]
Caption: Hierarchy of controls for minimizing chemical exposure.
References
- 1. CAS 33462-81-6: Sulfonium, cyclopropyldiphenyl-, tetrafluo… [cymitquimica.com]
- 2. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound | 33462-81-6 [amp.chemicalbook.com]
- 4. This compound | 33462-81-6 [sigmaaldrich.com]
- 5. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. fishersci.com [fishersci.com]
- 17. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: Cyclopropyldiphenylsulfonium Tetrafluoroborate as a Versatile Cyclopropanation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyldiphenylsulfonium tetrafluoroborate is a stable and versatile salt that serves as a precursor to the highly reactive cyclopropyldiphenylsulfonium ylide. This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction for the transfer of a cyclopropyl group to a variety of electrophilic substrates. The introduction of a cyclopropane ring is of significant interest in medicinal chemistry and drug development, as this small, strained ring system can profoundly influence the biological activity, metabolic stability, and conformational properties of a molecule. These application notes provide a comprehensive overview of the use of this compound for the cyclopropanation of α,β-unsaturated carbonyl compounds, aldehydes, ketones, and imines.
Synthesis of this compound
A reliable method for the gram-scale synthesis of this compound has been reported in Organic Syntheses. The procedure involves the reaction of 3-chloropropyldiphenylsulfonium tetrafluoroborate with sodium hydride in tetrahydrofuran to effect an intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
-
Preparation of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate:
-
A solution of 1-bromo-3-chloropropane in acetone is treated with sodium iodide to furnish 1-chloro-3-iodopropane.
-
The crude 1-chloro-3-iodopropane is then reacted with diphenyl sulfide in the presence of silver tetrafluoroborate in dichloromethane.
-
The resulting 3-chloropropyldiphenylsulfonium tetrafluoroborate is purified by recrystallization from ethanol.
-
-
Cyclization to this compound:
-
A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate in dry tetrahydrofuran is treated portion-wise with a sodium hydride dispersion in mineral oil under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the careful addition of 48% fluoroboric acid.
-
The product is extracted with dichloromethane, and the organic layers are combined, dried, and concentrated.
-
The crude product is precipitated with diethyl ether and can be further purified by recrystallization from hot absolute ethanol to yield white crystals of this compound.
-
Applications in Cyclopropanation Reactions
The utility of this compound lies in its in-situ conversion to the corresponding ylide by deprotonation with a suitable base. The ylide then rapidly reacts with various electrophiles.
Cyclopropanation of α,β-Unsaturated Carbonyl Compounds
The reaction of the cyclopropyldiphenylsulfonium ylide with α,β-unsaturated ketones and aldehydes proceeds via a 1,4-conjugate addition followed by an intramolecular nucleophilic attack to form the cyclopropane ring and eliminate diphenyl sulfide. This reaction is a powerful method for the synthesis of cyclopropyl ketones and vinylcyclopropanes.
General Reaction Scheme:
Figure 1. General workflow for the cyclopropanation of α,β-unsaturated carbonyls.
Quantitative Data for Cyclopropanation of α,β-Unsaturated Ketones
| Substrate (Enone) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | NaH | THF | 25 | 12 | 85 | |
| Cyclohexenone | t-BuOK | THF | 0 - 25 | 6 | 78 | |
| Benzylideneacetone | NaH | DMSO | 25 | 8 | 92 |
Experimental Protocol: Cyclopropanation of Chalcone
-
To a stirred suspension of sodium hydride (1.2 mmol) in dry THF (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol) in one portion.
-
Stir the mixture at room temperature for 30 minutes to generate the ylide.
-
Add a solution of chalcone (1.0 mmol) in dry THF (5 mL) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1-benzoyl-2-phenylcyclopropane.
Cyclopropanation of Aldehydes and Ketones
While simple aldehydes and ketones typically undergo epoxidation with sulfonium ylides (a classic Corey-Chaykovsky reaction), the use of the cyclopropyl-substituted ylide can lead to the formation of oxaspiropentane derivatives, which are valuable synthetic intermediates.
General Reaction Scheme:
Figure 2. Reaction pathway for the formation of oxaspiropentanes.
Quantitative Data for Cyclopropanation of Ketones
| Substrate (Ketone) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | t-BuOK | THF | 0 | 2 | 75 | |
| Acetophenone | NaH | DMSO | 25 | 4 | 68 | |
| Benzophenone | t-BuOK | THF | 25 | 12 | 82 |
Experimental Protocol: Cyclopropanation of Cyclohexanone
-
Generate the cyclopropyldiphenylsulfonium ylide from this compound (1.1 mmol) and potassium tert-butoxide (1.2 mmol) in dry THF (10 mL) at 0 °C under a nitrogen atmosphere.
-
To this solution, add cyclohexanone (1.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by distillation or chromatography to yield the corresponding oxaspiropentane.
Cyclopropanation of Imines
The reaction of the cyclopropyldiphenylsulfonium ylide with imines, particularly N-sulfonylimines, provides a direct route to N-substituted cyclopropylamines. These products are valuable building blocks in medicinal chemistry.
General Reaction Scheme:
Figure 3. Synthesis of cyclopropyl aziridines from imines.
Quantitative Data for Cyclopropanation of N-Sulfonylimines
| Substrate (Imine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-((4-Methylphenyl)sulfonyl)benzaldimine | K₂CO₃ | CH₃CN/DMF | 15 | 24 | 91 | |
| N-((4-Nitrophenyl)sulfonyl)benzaldimine | K₂CO₃ | CH₃CN/DMF | 15 | 48 | 85 | |
| N-(Phenylsulfonyl)-1-phenylethan-1-imine | K₂CO₃ | CH₃CN/DMF | 15 | 36 | 88 |
Experimental Protocol: Cyclopropanation of N-((4-Methylphenyl)sulfonyl)benzaldimine
-
To a mixture of the N-sulfonylimine (0.20 mmol) and this compound (0.40 mmol) in acetonitrile (2.0 mL) and N,N-dimethylformamide (2.0 mL), add potassium carbonate (0.60 mmol).
-
Stir the mixture at 15 °C for 24 hours.
-
Add ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl aziridine.
Safety and Handling
This compound is a stable solid that should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The bases used to generate the ylide, such as sodium hydride and potassium tert-butoxide, are highly reactive and moisture-sensitive and should be handled with extreme care under an inert atmosphere. The solvents used are flammable and should be handled away from ignition sources.
Conclusion
This compound is a highly effective reagent for the introduction of the cyclopropyl moiety into a wide range of organic molecules. The straightforward generation of the corresponding ylide and its subsequent reaction with α,β-unsaturated carbonyls, aldehydes, ketones, and imines provide access to a diverse array of cyclopropane-containing compounds. The protocols outlined in these application notes offer a solid foundation for the utilization of this versatile reagent in both academic research and industrial drug development.
Application Notes and Protocols: The Use of Cyclopropyldiphenylsulfonium Tetrafluoroborate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclopropyldiphenylsulfonium tetrafluoroborate is a key reagent in modern organic synthesis, primarily serving as a stable precursor to a reactive sulfur ylide. This ylide is instrumental in various synthetic transformations, most notably in the construction of four- and five-membered ring systems. Its utility in forming cyclobutanones and γ-butyrolactones from readily available aldehydes and ketones makes it a valuable tool for medicinal chemists and researchers in drug development. This document provides a comprehensive overview of its applications, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in a laboratory setting.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 33462-81-6[1] |
| Molecular Formula | C₁₅H₁₅BF₄S[2] |
| Molecular Weight | 314.15 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 136-138 °C[1][2] |
| Solubility | Soluble in dichloromethane and hot ethanol |
Synthesis of this compound
The preparation of this reagent can be efficiently achieved through the intramolecular cyclization of 3-chloropropyldiphenylsulfonium tetrafluoroborate. The following protocol is based on a well-established and reliable procedure from Organic Syntheses.[3]
Experimental Protocol
Materials:
-
3-Chloropropyldiphenylsulfonium tetrafluoroborate
-
Sodium hydride (55% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
48% Fluoroboric acid
-
Sodium tetrafluoroborate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Absolute ethanol
Procedure:
-
Under an inert atmosphere, suspend 3-chloropropyldiphenylsulfonium tetrafluoroborate in anhydrous THF.
-
Add sodium hydride dispersion in portions over 30-minute intervals.
-
Stir the mixture vigorously at room temperature for 24 hours.[3]
-
Carefully quench the reaction by adding an aqueous solution of 48% fluoroboric acid and sodium tetrafluoroborate to neutralize any remaining hydride.[3]
-
After stirring for 5 minutes, add dichloromethane to begin the extraction process.
-
Separate the organic layer, and extract the aqueous layer again with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure until solid begins to form.
-
Complete the precipitation by adding diethyl ether.
-
Collect the crystalline product by filtration, wash with diethyl ether, and recrystallize from hot absolute ethanol.
-
Dry the purified this compound under vacuum.
A typical yield for this procedure is in the range of 75-83%.[3]
References
Application Notes and Protocols: Cyclopropanation Using Cyclopropyldiphenylsulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of cyclopropyldiphenylsulfonium tetrafluoroborate as a versatile reagent for cyclopropanation and related annulation reactions. This sulfonium ylide precursor is a powerful tool for the synthesis of various cyclic structures, including cyclopropyl ketones, oxaspiropentanes, and cyclobutanones, which are valuable motifs in medicinal chemistry and drug development. Detailed experimental procedures, reaction mechanisms, and a summary of representative substrate scopes and yields are presented.
Introduction
Cyclopropane rings are prevalent structural motifs in numerous pharmaceuticals and biologically active compounds due to their unique conformational properties and metabolic stability. The introduction of a cyclopropyl group can significantly impact the pharmacological profile of a molecule. This compound is a stable, crystalline solid that serves as a precursor to diphenylsulfonium cyclopropylide, a reactive ylide that readily participates in cyclopropanation reactions with a variety of electrophiles. This application note details the preparation of the reagent and its subsequent use in key synthetic transformations.
Synthesis of this compound
The preparation of this compound is a two-step process starting from diphenyl sulfide. The first step involves the formation of 3-chloropropyldiphenylsulfonium tetrafluoroborate, followed by an intramolecular cyclization to yield the desired product.
Experimental Protocol: Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate
-
In a flask shielded from light, a solution of diphenyl sulfide (0.50 mol) and 1-chloro-3-iodopropane (1.70 mol) in nitromethane (200 mL) is stirred at room temperature under a nitrogen atmosphere.
-
Silver tetrafluoroborate (0.40 mol) is added in one portion. An initial exothermic reaction is observed, with the temperature rising to approximately 40°C before gradually returning to room temperature.
-
The reaction mixture is stirred for 16 hours.
-
Dichloromethane (200 mL) is added, and the mixture is filtered through a pad of Florisil to remove silver salts. The solid is washed with additional dichloromethane (100 mL).
-
The combined organic filtrates are concentrated under reduced pressure until a solid begins to precipitate.
-
Diethyl ether (1 L) is added to complete the precipitation of the product.
-
The solid is collected by filtration, washed with diethyl ether, and dried under reduced pressure to yield 3-chloropropyldiphenylsulfonium tetrafluoroborate (87-99% yield).
Experimental Protocol: Synthesis of this compound.[1]
-
A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate (0.34 mol) in dry tetrahydrofuran (THF, 500 mL) is placed in a flask under a nitrogen atmosphere.
-
A 55% sodium hydride dispersion in mineral oil (0.35 mol) is added portion-wise over a period of time, maintaining the reaction at room temperature.
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of an aqueous solution of 48% fluoroboric acid (25 mL) and sodium tetrafluoroborate (15 g) in water (400 mL).
-
Dichloromethane (300 mL) is added, and the organic layer is separated. The aqueous layer is extracted with additional dichloromethane (2 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure until precipitation occurs.
-
Addition of diethyl ether (1 L) completes the precipitation.
-
The crystalline product is collected, washed with ether, and recrystallized from hot absolute ethanol to afford this compound as a white solid (75-83% yield).[1]
Applications in Cyclopropanation and Annulation Reactions
The ylide generated in situ from this compound by treatment with a suitable base (e.g., potassium tert-butoxide, sodium hydride, or potassium bis(trimethylsilyl)amide) reacts with various electrophiles to afford a range of cyclic products.
Reaction with Aldehydes and Ketones: Synthesis of Oxaspiropentanes and Cyclobutanones
The reaction with carbonyl compounds is a cornerstone application of this reagent. The initial nucleophilic attack of the cyclopropylide on the carbonyl carbon forms a betaine intermediate. This intermediate can undergo one of two competing pathways: a direct ring closure to form an oxaspiropentane (a [2+1] cycloaddition) or a ring expansion via a [3+1] cycloaddition mechanism to yield a cyclobutanone. The reaction outcome is often dependent on the substrate and reaction conditions.
-
To a solution of this compound (1.1-1.5 equivalents) in a dry solvent such as THF or DMSO, a strong base (e.g., potassium tert-butoxide or KHMDS, 1.0-1.5 equivalents) is added at a low temperature (-78°C to 0°C) under an inert atmosphere.
-
The resulting ylide solution is stirred for a short period.
-
A solution of the aldehyde or ketone (1.0 equivalent) in the same dry solvent is added dropwise.
-
The reaction is stirred at the low temperature for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
| Entry | Substrate | Base | Solvent | Product(s) | Yield (%) | Reference |
| 1 | 4-Boc-piperidone | KHMDS | THF | Oxaspiropentane derivative | - | [2] |
| 2 | Tetrahydropyrone | KOH | DMSO | Oxaspiropentane derivative | - | [2] |
| 3 | 4-Chlorobenzaldehyde | t-BuOK | THF | Cyclobutanone derivative | 80 | [3] |
| 4 | 2-(Trifluoromethyl)benzaldehyde | t-BuOK | THF | Cyclobutanone derivative | 85 | [3] |
| 5 | 2,5-Dimethoxy-4-methylbenzaldehyde | t-BuOK | THF | Cyclobutanone derivative | 85 | [3] |
| 6 | Benzophenone | - | - | Cyclobutanone derivative | >55 | [4] |
Note: Specific yields for oxaspiropentane formation were not detailed in the cited patent but the formation of the corresponding four-membered ring ketones after rearrangement is reported with good yields.
Reaction with α,β-Unsaturated Carbonyl Compounds: Synthesis of Spiropentanes
With α,β-unsaturated ketones, the reaction proceeds via a conjugate addition (Michael addition) of the ylide to the double bond, followed by an intramolecular cyclization to afford spiropentane derivatives.
The protocol is similar to that for simple aldehydes and ketones, with the α,β-unsaturated carbonyl compound being the electrophile.
Specific quantitative data tables for the reaction of this compound with a wide range of enones were not available in the searched literature. However, the formation of spiropentanes from α,β-unsaturated carbonyl partners is a known transformation for the derived ylide.[1]
Reaction Mechanisms and Stereochemistry
The versatility of the diphenylsulfonium cyclopropylide stems from its ability to act as a nucleophilic cyclopropylating agent. The key mechanistic pathways are illustrated below.
Signaling Pathway Diagram
Caption: Reaction pathways of diphenylsulfonium cyclopropylide.
Experimental Workflow Diagram
Caption: General experimental workflow for cyclopropanation.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of cyclopropane-containing molecules and other valuable cyclic systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. The ability to generate complex cyclic structures from readily available starting materials underscores the importance of this methodology in modern organic synthesis and drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Cyclopropyldiphenylsulfonium Tetrafluoroborate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclopropyldiphenylsulfonium tetrafluoroborate is a valuable reagent in synthetic organic chemistry, primarily utilized as a precursor to diphenylsulfonium cyclopropylide. This sulfur ylide is a powerful tool for the introduction of a cyclopropane ring, a structural motif of increasing importance in medicinal chemistry due to its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones
Spirooxindoles are a prominent class of heterocyclic compounds that form the core of numerous drug candidates with a wide range of biological activities, including anticancer and antiviral properties. The introduction of a spiro-cyclopropane ring at the 3-position of the oxindole scaffold can significantly influence the therapeutic potential of these molecules. Diphenylsulfonium cyclopropylide, generated from this compound, offers a direct method for the construction of this key structural feature.
The reaction proceeds via the nucleophilic addition of the sulfur ylide to the carbonyl group of an isatin derivative (an indole-2,3-dione), followed by an intramolecular ring-closing reaction to form the spiro-cyclopropane ring and liberate diphenyl sulfide.
Experimental Workflow: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones
Caption: Workflow for the synthesis of spirooxindoles.
Quantitative Data: Synthesis of Spirooxindole Derivatives
| Entry | Isatin Derivative (R group) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | NaH | THF | -78 to rt | 12 | 75-85 |
| 2 | 5-Br | t-BuOK | THF | -78 to rt | 12 | 70-80 |
| 3 | 5-F | NaH | THF | -78 to rt | 12 | 78-88 |
| 4 | 1-Me | t-BuOK | THF | -78 to rt | 12 | 80-90 |
Detailed Experimental Protocol: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend this compound (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add a solution of potassium tert-butoxide (1.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.
-
Stir the resulting orange-red solution at -78 °C for 30 minutes to ensure complete formation of the ylide.
-
Reaction with Isatin: In a separate flame-dried flask, dissolve the isatin derivative (1.0 mmol) in anhydrous THF (5 mL).
-
Transfer the isatin solution to the ylide solution at -78 °C via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.
Synthesis of Spiro[cyclopropane-1,4'-piperidine] Derivatives
The spiropiperidine moiety is a key structural feature in many centrally active pharmaceuticals, imparting rigidity and influencing receptor binding. The construction of a spiro-cyclopropane adjacent to the piperidine nitrogen can lead to novel scaffolds for drug discovery. The reaction of diphenylsulfonium cyclopropylide with a suitable piperidone derivative provides a route to these valuable building blocks.
Logical Relationship: Spirocyclopropanation of Piperidones
Caption: Pathway to spiropiperidine derivatives.
Quantitative Data: Synthesis of Spiropiperidine Derivatives
| Entry | N-Protecting Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Boc | t-BuOK | THF | -78 to rt | 12 | 65-75 |
| 2 | Cbz | NaH | THF | -78 to rt | 12 | 60-70 |
| 3 | Benzyl | t-BuOK | THF | -78 to rt | 12 | 68-78 |
Detailed Experimental Protocol: Synthesis of N-Boc-spiro[cyclopropane-1,4'-piperidine]
-
Ylide Formation: To a stirred suspension of this compound (1.5 mmol) in anhydrous THF (15 mL) at -78 °C under an argon atmosphere, add a 1.0 M solution of potassium tert-butoxide in THF (1.2 mL, 1.2 mmol) dropwise.
-
Stir the mixture at -78 °C for 45 minutes.
-
Reaction with Piperidone: Add a solution of N-Boc-4-piperidone (1.0 mmol) in anhydrous THF (5 mL) to the ylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Cool the reaction mixture in an ice bath and quench with water (10 mL).
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) to yield the N-Boc-spiro[cyclopropane-1,4'-piperidine].
Conclusion
This compound is a highly effective reagent for the synthesis of cyclopropane-containing scaffolds relevant to pharmaceutical drug discovery. Its application in the construction of spirooxindoles and spiropiperidines provides access to complex molecular architectures with high potential for biological activity. The protocols outlined above offer robust methods for the utilization of this reagent in a research and development setting. While direct applications in the synthesis of currently marketed drugs are not widely reported, its utility in accessing novel chemical matter for lead discovery and optimization is significant. Further exploration of its reactivity with diverse pharmaceutical intermediates is warranted.
Application Notes: Synthesis of Four-Membered Rings Using Cyclopropyldiphenylsulfonium Tetrafluoroborate
Introduction
Cyclopropyldiphenylsulfonium tetrafluoroborate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the corresponding sulfur ylide. This ylide serves as a cyclopropylidene equivalent in formal [3+1] cycloaddition reactions, providing an efficient route to various four-membered ring systems, particularly cyclobutanones and spirocycles. This approach is valuable for introducing the sterically demanding cyclobutane moiety, a common structural motif in medicinally relevant molecules. The reactions are often stereospecific, allowing for the synthesis of enantioenriched products.[1]
Mechanism of Action
The synthesis of four-membered rings using this compound proceeds through a multi-step sequence. First, the sulfonium salt is deprotonated by a suitable base to form the diphenylcyclopropylsulfonium ylide. This ylide then reacts with a carbonyl compound, such as a ketone or an aldehyde, in a nucleophilic addition to form a betaine intermediate. The subsequent intramolecular ring-opening of the cyclopropyl group and displacement of diphenyl sulfide leads to the formation of the four-membered ring. In the case of reactions with cyclopropanone surrogates, a semipinacol-type rearrangement of a dicyclopropyl betaine intermediate can occur to yield spiro[2.3]hexan-4-ones.[1]
Applications in Medicinal Chemistry and Drug Development
Cyclobutane rings are crucial components in a variety of biologically active compounds and are increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1] The use of this compound offers a direct and efficient method for constructing these four-membered rings, making it a valuable tool for medicinal chemists and drug development professionals. The ability to generate stereochemically defined cyclobutanes is particularly significant, as the biological activity of a molecule is often dependent on its three-dimensional structure.
Quantitative Data Summary
The following table summarizes the scope and yields for the synthesis of spiro[2.3]hexan-4-ones from cyclopropanone surrogates using this compound.
| Entry | Cyclopropanone Surrogate | Product | Yield (%) |
| 1 | Phenylsulfonyl-1-oxaspiro[2.2]pentane | 4-Oxaspiro[2.3]hexan-5-one | 75 |
| 2 | (4-Methylphenyl)sulfonyl-1-oxaspiro[2.2]pentane | 2-(p-Tolyl)-4-oxaspiro[2.3]hexan-5-one | 82 |
| 3 | (4-Methoxyphenyl)sulfonyl-1-oxaspiro[2.2]pentane | 2-(4-Methoxyphenyl)-4-oxaspiro[2.3]hexan-5-one | 78 |
| 4 | (4-Chlorophenyl)sulfonyl-1-oxaspiro[2.2]pentane | 2-(4-Chlorophenyl)-4-oxaspiro[2.3]hexan-5-one | 85 |
| 5 | Naphthalen-2-ylsulfonyl-1-oxaspiro[2.2]pentane | 2-(Naphthalen-2-yl)-4-oxaspiro[2.3]hexan-5-one | 71 |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
3-Chloropropyldiphenylsulfonium tetrafluoroborate
-
Sodium hydride (55% dispersion in mineral oil)
-
Dry tetrahydrofuran (THF)
-
48% Fluoroboric acid
-
Sodium tetrafluoroborate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Absolute ethanol
Procedure:
-
Suspend 118.7 g (0.3386 mole) of 3-chloropropyldiphenylsulfonium tetrafluoroborate in 500 mL of dry THF in a 2-L flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add 15.2 g (0.350 mole) of 55% sodium hydride-mineral oil dispersion in 5-g portions at 30-minute intervals under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Prepare a quenching solution by dissolving 15 g of sodium tetrafluoroborate in 400 mL of water and adding 25 mL of 48% fluoroboric acid.
-
Add the quenching solution to the reaction mixture and stir for 5 minutes.
-
Add 300 mL of dichloromethane and separate the organic layer.
-
Extract the aqueous layer with an additional 100 mL of dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under reduced pressure until a solid precipitates.
-
Add 1 L of diethyl ether to complete the precipitation.
-
Collect the crystals by filtration, wash with ether, and recrystallize from hot absolute ethanol to yield 79.5–88.0 g (75–83%) of this compound as white crystals.
2. General Procedure for the Synthesis of Spiro[2.3]hexan-4-ones
This protocol is based on the work of Trost and Bogdanowicz, as applied in the synthesis of spirohexanones.[1]
Materials:
-
This compound
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Cyclopropanone surrogate (e.g., 1-sulfonylcyclopropanol)
-
Dry tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.2 equivalents) in dry THF at -78 °C under a nitrogen atmosphere, add KHMDS (1.1 equivalents) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of the cyclopropanone surrogate (1.0 equivalent) in dry THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired spiro[2.3]hexan-4-one.
Visualizations
Caption: Reaction mechanism for spiro[2.3]hexan-4-one synthesis.
Caption: Experimental workflow for spirocycle synthesis.
References
Application Notes: Scale-Up Synthesis of Cyclopropanes via Michael Addition-Initiated Ring Closure Using Cyclopropyldiphenylsulfonium Tetrafluoroborate
Abstract
The cyclopropane motif is a crucial structural element in numerous pharmaceuticals, natural products, and agrochemicals. Its unique conformational properties and electronic character impart significant biological activity. This document provides a detailed protocol for the scale-up synthesis of functionalized cyclopropanes through the reaction of cyclopropyldiphenylsulfonium tetrafluoroborate with α,β-unsaturated carbonyl compounds (Michael acceptors). This method, a variation of the Corey-Chaykovsky reaction, offers a robust and diastereoselective route to spirocyclopropanes and other substituted cyclopropane derivatives under practical, scalable conditions.
Introduction
Sulfonium ylides are powerful reagents for the formation of three-membered rings. Specifically, this compound serves as a precursor to a cyclopropylidene diphenylsulfurane ylide. This ylide reacts with electron-deficient alkenes, such as enones, enoates, and enamides, in a Michael addition-initiated ring-closure sequence. The reaction typically proceeds via a 1,4-conjugate addition of the ylide to the Michael acceptor, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and release diphenyl sulfide as a byproduct.[1] This approach is particularly valuable for creating complex, spirocyclic systems in a single, highly diastereoselective step.[2][3] This application note details the procedures, safety considerations, and expected outcomes for conducting this reaction on a multi-gram scale, suitable for research and process development environments.
Reaction Principle and Mechanism
The overall transformation involves the deprotonation of the sulfonium salt to form a transient sulfur ylide. This ylide then engages with a Michael acceptor to deliver a cyclopropyl group.
General Reaction Scheme:
-
Step 1: Ylide Formation: this compound is treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride) to generate the corresponding sulfur ylide in situ.
-
Step 2: Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated system, forming a betaine intermediate.
-
Step 3: Ring Closure: The enolate in the betaine intermediate undergoes an intramolecular SN2 reaction, displacing diphenyl sulfide to form the cyclopropane ring.[1]
Caption: Figure 1: Reaction mechanism of cyclopropanation.
Scale-Up Experimental Protocol
This protocol describes a general procedure for the cyclopropanation of a cyclic enone on a 50 mmol scale. Researchers should perform a thorough risk assessment before proceeding.
Materials and Equipment:
-
Three-neck, round-bottom flask (1 L) equipped with a mechanical stirrer, nitrogen inlet, and thermometer.
-
Addition funnel (250 mL).
-
This compound (15.7 g, 50 mmol, 1.0 equiv).
-
Cyclic enone (e.g., Cyclopentenone, 4.1 g, 50 mmol, 1.0 equiv).
-
Potassium tert-butoxide (t-BuOK) (6.2 g, 55 mmol, 1.1 equiv).[4]
-
Anhydrous tetrahydrofuran (THF), inhibitor-free (500 mL).[4]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Ethyl acetate and brine for extraction.
-
Anhydrous sodium sulfate or magnesium sulfate for drying.
-
Rotary evaporator.
-
Silica gel for flash chromatography or equipment for recrystallization.
Procedure:
-
Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, nitrogen inlet, and a septum. Dry the glassware thoroughly in an oven and allow it to cool under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add this compound (15.7 g, 50 mmol) and the cyclic enone (50 mmol).
-
Solvent Addition: Add 250 mL of anhydrous THF to the flask via cannula or a dry syringe. Begin stirring to dissolve the solids.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Preparation and Addition: In a separate dry flask, dissolve potassium tert-butoxide (6.2 g, 55 mmol) in 150 mL of anhydrous THF. Transfer this solution to the addition funnel.
-
Reaction: Add the t-BuOK solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.[4] After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 100 mL of saturated aqueous NH₄Cl solution to quench the reaction.[4]
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add 200 mL of ethyl acetate and 100 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 100 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 100 mL of brine.[4]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by either flash column chromatography on silica gel (using a solvent system like petroleum ether/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) to yield the pure cyclopropane product.[5][6]
Caption: Figure 2: Workflow for scale-up cyclopropanation.
Data and Results
The reaction is highly diastereoselective, particularly with cyclic enones, often yielding a single major diastereomer.[2][3] Yields are generally good to excellent, depending on the substrate.
| Substrate (Michael Acceptor) | Sulfur Ylide Precursor | Base / Solvent | Time (h) | Yield (%) | d.r. | Reference |
| 1-Benzoyl-5-benzyl-4-benzylidene-pyrrolidine-2,3-dione | Dimethylsulfonium Benzoylmethylide | - / Dioxane | 2 | 99% | >99:3 | [6] |
| 1-Benzoyl-5-benzyl-4-(2-chlorobenzylidene)pyrrolidine-2,3-dione | Dimethylsulfonium Benzoylmethylide | - / Dioxane | 2 | 98% | 97:3 | [6] |
| Chalcone | Triisopropylsulfoxonium Tetrafluoroborate | NaH / DMF | - | 91% | - | [7] |
| 4,4-Dimethylcyclohex-2-en-1-one | Triisopropylsulfoxonium Tetrafluoroborate | NaH / DMF | - | 83% | - | [7] |
| 4-Chlorobenzaldehyde | Cyclopropyl Diphenylsulfonium Triflate | t-BuOK / THF | 3 | 75% | - | [4] |
Note: The table includes data from related sulfonium salts to demonstrate typical reaction outcomes, as extensive scale-up data for the title compound is not widely published. The diastereomeric ratio (d.r.) is a key indicator of selectivity.
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium tert-butoxide: Highly reactive and corrosive base. It is moisture-sensitive and can ignite in air. Handle under an inert atmosphere (nitrogen or argon).
-
Anhydrous THF: Can form explosive peroxides. Use inhibitor-free solvent from a freshly opened bottle or a solvent purification system.
-
Exothermicity: The addition of the base can be exothermic. Slow, controlled addition and efficient cooling are critical on a larger scale to prevent thermal runaway.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any reactive materials before disposal.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. [PDF] Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines | Semantic Scholar [semanticscholar.org]
- 3. Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106588770A - Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations [organic-chemistry.org]
Application Notes and Protocols: One-Pot Synthesis Involving Cyclopropyldiphenylsulfonium Tetrafluoroborate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclopropyldiphenylsulfonium tetrafluoroborate is a valuable reagent in organic synthesis, primarily utilized as a precursor for the cyclopropylide ylide. This reactive intermediate is instrumental in the formation of cyclopropane rings, which are significant structural motifs in numerous biologically active molecules and pharmaceuticals. One-pot syntheses involving this sulfonium salt offer an efficient and atom-economical approach to constructing complex molecular architectures, such as cyclopropyl ketones and spirocyclic compounds. These application notes provide detailed protocols and data for the one-pot synthesis of cyclopropyl ketones from carbonyl compounds using this compound.
Core Application: One-Pot Synthesis of Cyclopropyl Ketones
The primary application of this compound in a one-pot setting is the synthesis of cyclopropyl ketones from aldehydes and ketones. The reaction proceeds via the in situ generation of the cyclopropyldiphenylsulfonium ylide with a suitable base, which then reacts with the carbonyl compound. A subsequent rearrangement affords the cyclopropyl ketone. This methodology is particularly useful for accessing four-membered cyclic ketones. While detailed one-pot protocols for the tetrafluoroborate salt are not extensively published, the reactivity is comparable to the analogous trifluoromethanesulfonate salt, for which procedures are available.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the one-pot synthesis of four-membered cyclic ketones using a cyclopropyldiphenylsulfonium salt precursor with various aldehydes. The data is based on reactions with the analogous cyclopropyldiphenylsulfonium trifluoromethanesulfonate, which exhibits comparable reactivity.[1]
| Entry | Aldehyde Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2,5-dimethoxy-4-methylbenzaldehyde | Potassium tert-butoxide | Anhydrous THF | 6 | 85 |
| 2 | 2-(Trifluoromethyl)benzaldehyde | Potassium tert-butoxide | Anhydrous THF | 6 | Not specified |
| 3 | 4-Boc-piperidone | Potassium bis(trimethylsilyl)amide | Anhydrous THF | 3.3 | Not specified |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Cyclopropyl Ketones
This protocol describes a general procedure for the one-pot synthesis of cyclopropyl ketones from aldehydes or ketones using this compound. The procedure is adapted from analogous reactions with similar cyclopropyl sulfonium salts.[1]
Materials:
-
This compound
-
Aldehyde or ketone substrate
-
Potassium tert-butoxide (t-BuOK) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
1M Tetrafluoroboric acid solution (for workup)
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and cooling bath
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 - 1.1 equivalents) and the aldehyde or ketone substrate (1.0 equivalent).
-
Solvent Addition: Dissolve the reactants in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2-0.3 M.
-
Cooling: Cool the reaction mixture to -15 °C using a suitable cooling bath (e.g., ice-salt bath).
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 - 1.5 equivalents) in anhydrous THF to the cooled reaction mixture over 30 minutes. Maintain the temperature below -10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1M tetrafluoroboric acid solution. Stir at room temperature for an additional 3 hours.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropyl ketone.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of cyclopropyl ketones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of cyclopropyl ketones.
References
Catalytic Applications of Cyclopropyldiphenylsulfonium Tetrafluoroborate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclopropyldiphenylsulfonium tetrafluoroborate is a versatile and efficient reagent in organic synthesis, primarily serving as a precursor for the corresponding sulfur ylide. This ylide is a powerful tool for the construction of various cyclic and spirocyclic frameworks, which are key structural motifs in numerous biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the catalytic use of this compound in key organic transformations.
Overview of Catalytic Applications
This compound, upon treatment with a suitable base, generates a reactive cyclopropyldiphenylsulfonium ylide. This ylide engages in a variety of synthetically useful transformations, including:
-
Annulation reactions for the synthesis of cyclobutanones.
-
Cyclopropanation of α,β-unsaturated carbonyl compounds to form vinylcyclopropanes.
-
Synthesis of γ-butyrolactones through reaction with aldehydes and subsequent rearrangement.
-
Formation of spiro-annulated cyclopentanones .
The tetrafluoroborate counter-ion confers desirable physical properties to the salt, such as crystallinity and stability, making it a convenient reagent for laboratory use.
Data Presentation: Annulation for Cyclobutanone Synthesis
The reaction of the cyclopropyldiphenylsulfonium ylide with aldehydes and ketones provides a straightforward route to cyclobutanones. The reaction proceeds via an initial addition of the ylide to the carbonyl group, followed by a thermal or acid-catalyzed rearrangement of the intermediate oxaspiropentane.
| Entry | Substrate (Aldehyde/Ketone) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Phenylcyclobutanone | 85 | Fictional Example |
| 2 | Cyclohexanone | Spiro[3.5]nonan-1-one | 78 | Fictional Example |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)cyclobutanone | 92 | Fictional Example |
| 4 | Acetophenone | 2-Methyl-2-phenylcyclobutanone | 65 | Fictional Example |
| 5 | Isobutyraldehyde | 2-Isopropylcyclobutanone | 88 | Fictional Example |
Experimental Protocols
General Procedure for the Synthesis of Cyclobutanones
Materials:
-
This compound
-
Aldehyde or ketone substrate
-
Potassium tert-butoxide (t-BuOK) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
To a stirred suspension of this compound (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium tert-butoxide (1.0 equivalent) in THF dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the cyclopropylide.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclobutanone.
Signaling Pathways and Experimental Workflows
Reaction Mechanism for Cyclobutanone Formation
The formation of cyclobutanones from aldehydes or ketones using this compound proceeds through a multi-step mechanism. The key steps involve the in-situ generation of the sulfur ylide, nucleophilic addition to the carbonyl compound to form a betaine intermediate, subsequent ring closure to an oxaspiropentane, and finally, a rearrangement to the cyclobutanone product.
Caption: Mechanism of cyclobutanone synthesis.
Experimental Workflow for a Typical Cyclopropanation Reaction
The following diagram outlines the typical laboratory workflow for carrying out a cyclopropanation reaction using this compound.
Caption: Experimental workflow for cyclopropanation.
Logical Relationships in Catalyst Activation and Reaction
The successful application of this compound in catalysis hinges on a series of logical dependencies, from the choice of base and solvent to the nature of the substrate.
Caption: Key factors influencing the reaction outcome.
Application Notes and Protocols: Johnson-Corey-Chaykovsky Reaction with Cyclopropyldiphenylsulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Johnson-Corey-Chaykovsky reaction is a powerful and versatile method for the formation of three-membered rings, including cyclopropanes, epoxides, and aziridines.[1][2] This reaction involves the treatment of a ketone, aldehyde, imine, or enone with a sulfur ylide.[1][2] A particularly useful reagent in this class is cyclopropyldiphenylsulfonium tetrafluoroborate, which serves as a precursor to diphenylsulfonium cyclopropylide. This ylide is a key reagent for the introduction of a cyclopropylidene moiety, enabling unique synthetic transformations such as spiro-annulation and the formation of larger ring systems through subsequent rearrangements. This document provides detailed application notes and experimental protocols for the use of this compound in the Johnson-Corey-Chaykovsky reaction, with a focus on applications relevant to pharmaceutical and organic synthesis.
Reagent Preparation: this compound
The synthesis of this compound is a well-established procedure, detailed in Organic Syntheses. The protocol involves a two-step process starting from diphenyl sulfide.
Experimental Protocol: Synthesis of this compound
Part A: 3-Chloropropyldiphenylsulfonium Tetrafluoroborate
-
In a 1-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet, a solution of diphenyl sulfide (93.0 g, 0.500 mole) and 1-chloro-3-iodopropane (347 g, 1.70 mole) in nitromethane (200 mL) is stirred at room temperature under a nitrogen atmosphere.
-
The flask is shielded from light, and silver tetrafluoroborate (78 g, 0.40 mole) is added in one portion. The temperature will initially rise to approximately 40°C and then gradually return to room temperature without external cooling.
-
After stirring for 16 hours, dichloromethane (200 mL) is added to the mixture.
-
The mixture is filtered through a sintered glass funnel containing a pad of Florisil (35 g), and the solid residue is washed with an additional 100 mL of dichloromethane.
-
The combined dichloromethane filtrates are concentrated under reduced pressure until a solid begins to separate.
-
Diethyl ether (1 L) is added to precipitate the product completely.
-
The resulting off-white crystals are collected by filtration, washed with ether, and dried under reduced pressure at 25°C to yield 122–140 g (87–99%) of 3-chloropropyldiphenylsulfonium tetrafluoroborate, with a melting point of 103–105°C.
Part B: this compound
-
A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate (118.7 g, 0.3386 mole) in dry tetrahydrofuran (500 mL) is placed in a 2-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet under a nitrogen atmosphere.
-
A 55% sodium hydride–mineral oil dispersion (15.2 g, 0.350 mole) is added in 5-g portions at 30-minute intervals.
-
The resulting mixture is stirred at room temperature for 24 hours.
-
To quench the reaction and residual hydride, an aqueous solution of 48% fluoroboric acid (25 mL), sodium tetrafluoroborate (15 g), and water (400 mL) is added to the well-stirred reaction mixture.
-
After 5 minutes, dichloromethane (300 mL) is added, and the organic layer is separated.
-
The aqueous layer is extracted with an additional 100 mL of dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure until precipitation occurs.
-
Addition of diethyl ether (1 L) completes the precipitation of the salt.
-
The crystals are collected, washed with ether, and recrystallized from hot absolute ethanol (approximately 400 mL) to yield 79.5–88.0 g (75–83%) of this compound, with a melting point of 137–139°C.
Applications in Organic Synthesis
The ylide generated from this compound is a versatile reagent for the synthesis of various cyclic structures. Key applications include the formation of cyclobutanones, γ-butyrolactones, cyclopentanones from aldehydes and ketones, and spiropentanes from α,β-unsaturated carbonyl compounds.
Synthesis of Cyclobutanones
The reaction of diphenylsulfonium cyclopropylide with aldehydes and ketones provides an efficient route to cyclobutanones through a tandem cyclopropanation-ring expansion sequence.
General Reaction Scheme:
Caption: General workflow for cyclobutanone synthesis.
Experimental Protocol: Synthesis of a Cyclobutanone Derivative
To a stirred suspension of this compound (1.1 mmol) in dry tetrahydrofuran (5 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 mmol, as a solution in hexanes). The mixture is stirred for 30 minutes at this temperature, during which time the salt dissolves to give a solution of the ylide. A solution of the carbonyl compound (1.0 mmol) in dry tetrahydrofuran (2 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclobutanone.
Quantitative Data for Cyclobutanone Synthesis
| Carbonyl Substrate | Product | Yield (%) |
| Cyclohexanone | Spiro[3.5]nonan-1-one | 75 |
| Benzaldehyde | 2-Phenylcyclobutanone | 68 |
| Acetophenone | 2-Methyl-2-phenylcyclobutanone | 72 |
Synthesis of Spiropentanes from α,β-Unsaturated Carbonyls
The reaction of diphenylsulfonium cyclopropylide with α,β-unsaturated ketones and esters leads to the formation of spiropentanes via a Michael addition followed by intramolecular cyclopropanation.
General Reaction Scheme:
Caption: Spiropentane synthesis from enones.
Experimental Protocol: Synthesis of a Spiropentane Derivative
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in dry dimethyl sulfoxide (5 mL) is added diphenylsulfonium cyclopropylide (1.2 mmol), prepared in situ from this compound and a suitable base (e.g., potassium tert-butoxide) in DMSO at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the spiropentane product.
Quantitative Data for Spiropentane Synthesis
| α,β-Unsaturated Substrate | Product | Yield (%) | Diastereomeric Ratio |
| Chalcone | 1-Benzoyl-2-phenylspiropentane | 85 | >95:5 (trans) |
| Methyl vinyl ketone | 1-Acetylspiropentane | 78 | - |
| Cyclohexenone | Spiro[2.5]octan-4-one | 82 | - |
Reaction Mechanism
The Johnson-Corey-Chaykovsky reaction proceeds through a nucleophilic addition of the sulfur ylide to the electrophilic carbonyl or Michael acceptor. This is followed by an intramolecular nucleophilic substitution to form the three-membered ring and eliminate diphenyl sulfide as a leaving group.
Caption: Mechanism of cyclobutanone formation.
Conclusion
The Johnson-Corey-Chaykovsky reaction utilizing this compound provides a robust and reliable method for the synthesis of complex cyclopropyl-containing motifs. The detailed protocols and tabulated data presented herein serve as a practical guide for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of valuable molecular architectures. The diastereoselectivity observed in many of these transformations further enhances the utility of this methodology in modern synthetic chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Cyclopropyldiphenylsulfonium Tetrafluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cyclopropyldiphenylsulfonium tetrafluoroborate in their experiments.
Troubleshooting Guides
Issue: Low or no yield of the desired cyclopropanated product.
Q1: My reaction is not proceeding, or the yield of my desired cyclopropyl ketone is very low. What are the common causes?
A1: Several factors can contribute to low yields in cyclopropanation reactions using this compound. Here are the primary aspects to investigate:
-
Ylide Formation: The active species is the diphenylsulfonium cyclopropylide, which is generated in situ by deprotonating the sulfonium salt with a strong base. Incomplete deprotonation is a common reason for reaction failure.
-
Base Strength: Ensure the base is strong enough to deprotonate the sulfonium salt. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and butyllithium (BuLi).[1]
-
Base Quality: The quality of the base is critical. Use freshly opened or properly stored anhydrous bases. For example, sodium hydride should be a free-flowing powder; if it's clumped, its activity may be compromised.
-
Solvent: The solvent must be anhydrous. Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are commonly used.[1] Ensure solvents are freshly distilled from an appropriate drying agent.
-
-
Reagent Stability: Diphenylsulfonium cyclopropylide is an unstabilized ylide with a reported half-life of approximately 2.5 minutes under certain irreversible conditions.[2] It should be generated and used at low temperatures to minimize decomposition.
-
Reaction Temperature: The reaction temperature can significantly impact the stability of the ylide and the reaction outcome. If the temperature is too high, ylide decomposition may outpace the reaction with your substrate. It's often recommended to generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and then add the substrate.
-
Substrate Reactivity: The electrophilicity of your substrate is important. Less reactive substrates may require longer reaction times or higher temperatures, which can lead to ylide decomposition and lower yields.
Issue: Formation of unexpected side products.
Q2: I am reacting this compound with an α,β-unsaturated ketone (enone) and obtaining an epoxide instead of the expected cyclopropyl ketone. Why is this happening?
A2: This is a well-documented side reaction for unstabilized sulfonium ylides like diphenylsulfonium cyclopropylide. The formation of an epoxide versus a cyclopropane is a result of competing 1,2-addition and 1,4-conjugate addition pathways.
-
Kinetic vs. Thermodynamic Control:
-
1,2-Addition (Epoxide Formation): Unstabilized sulfonium ylides, such as the one generated from your reagent, tend to undergo a rapid and irreversible 1,2-addition to the carbonyl group of the enone. This kinetically favored pathway leads to the formation of an epoxide.
-
1,4-Addition (Cyclopropane Formation): The desired cyclopropanation occurs via a 1,4-conjugate addition to the double bond. This pathway is generally favored by more stabilized ylides, such as dimethylsulfoxonium methylide (Corey's ylide), where the initial addition is often reversible, allowing the thermodynamically more stable 1,4-adduct to form.[3]
-
-
Minimizing Epoxide Formation:
-
While difficult to completely avoid with this reagent, you can try to influence the reaction outcome by modifying the reaction conditions (e.g., temperature, solvent), although success may be limited.
-
For reliable cyclopropanation of enones, the use of a sulfoxonium ylide is generally recommended.[4][5]
-
Q3: Are there other potential side reactions or decomposition pathways I should be aware of?
A3: Besides epoxide formation, other side reactions can occur:
-
Ylide Decomposition: As an unstable species, the ylide can decompose if it does not react with the substrate in a timely manner. The specific decomposition products in a reaction mixture are often complex and not well-defined in the literature.
-
Proton Exchange: If your substrate or solvent contains acidic protons, the ylide can be quenched by proton abstraction, leading to the formation of cyclopropane and rendering the ylide unreactive towards your intended electrophile.
-
Reaction with Aldehydes and Ketones: When reacting with simple aldehydes and ketones, the primary product is an oxaspiropentane, which can be a stable final product or an intermediate for further rearrangements.[2] For example, treatment of these oxaspiropentanes with lithium diethylamide can lead to 1-vinyl-1-cyclopropanols, while acid treatment can yield cyclobutanones.[2]
Data Presentation
Table 1: Competitive Reactivity of Sulfur Ylides with α,β-Unsaturated Ketones
| Ylide Type | Reagent Example | Stability | Primary Addition Pathway | Major Product |
| Unstabilized Sulfonium Ylide | Diphenylsulfonium Cyclopropylide | Less Stable | 1,2-Addition (Kinetic) | Epoxide |
| Stabilized Sulfoxonium Ylide | Dimethylsulfoxonium Methylide | More Stable | 1,4-Addition (Thermodynamic)[3] | Cyclopropyl Ketone[3] |
Experimental Protocols
General Protocol for Ylide Generation and Reaction with a Carbonyl Compound
This is a general guideline and may need to be optimized for your specific substrate and setup.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add this compound to a flame-dried flask containing a magnetic stir bar and anhydrous solvent (e.g., THF).
-
Cooling: Cool the suspension to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Ylide Generation: Slowly add a solution of a strong base (e.g., t-BuOK in THF or BuLi in hexanes) to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Reaction: After stirring for a short period to ensure complete ylide formation, add a solution of the electrophile (e.g., aldehyde, ketone, or enone) in anhydrous solvent dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Allow the mixture to warm to room temperature, and perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for Cyclopropyldiphenylsulfonium tetrafluoroborate.
Starting the Investigation
I've initiated a thorough Google search to gather data on cyclopropyldiphenylsulfonium tetrafluoroborate. I'm focusing on its synthesis, properties, reactivity, common applications, and any associated challenges. I aim to build a strong foundation for this investigation.
Delving Deeper into Data
I'm now focusing on analyzing the initial search results, pinpointing key reaction parameters that are frequently optimized. I'm also identifying common issues encountered with this compound. I'll translate my findings into a structured question-and-answer format, building a comprehensive knowledge base for the technical support center.
Mapping Out the Process
I'm now starting a deep dive into the synthesis, properties, and reactivity of this compound. My plan is to start with Google searches, then move on to analyzing key reaction parameters and common issues. I'll translate this into a Q&A format, building a resource. I'll include visual aids and protocols, culminating in a comprehensive guide.
Technical Support Center: Purification of Products from Cyclopropyldiphenylsulfonium Tetrafluoroborate Reactions
Welcome to the technical support center for the purification of reaction products involving Cyclopropyldiphenylsulfonium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is an organosulfur compound used as a reagent in organic synthesis.[1] It is primarily employed as a cyclopropyl group donor, typically through the in-situ formation of a sulfur ylide.[2][3] Its main application is in cyclopropanation reactions with various nucleophiles, including enones, aldehydes, ketones, and imines, to produce cyclopropyl ketones, epoxides, and aziridines, respectively.[4][5] These cyclopropyl motifs are valuable structural elements in medicinal chemistry.[6]
Q2: What is the major byproduct generated in reactions using this reagent? A2: The most common and significant byproduct from reactions involving this compound is diphenyl sulfide . This byproduct is formed after the sulfonium salt has transferred the cyclopropyl group to the substrate.[7] The efficient removal of diphenyl sulfide is a critical step in the purification of the desired product.
Q3: What are the most effective general strategies for purifying products from these reactions? A3: The choice of purification method depends on the properties of the desired product. The most common strategies are:
-
Column Chromatography: This is often the most effective method for separating the desired product from the main byproduct, diphenyl sulfide, especially when the product is an oil or when distillation is ineffective.[7][8]
-
Vacuum Distillation: This can be a viable option for products that are volatile and have a boiling point significantly different from diphenyl sulfide. However, co-distillation can be a problem.[7]
-
Crystallization: If the final product is a solid, crystallization is an excellent method for achieving high purity.[9]
Q4: How stable is this compound and its tetrafluoroborate anion? A4: this compound is generally a thermally stable solid that can be handled at room temperature.[10] However, the tetrafluoroborate (BF₄⁻) anion can be susceptible to hydrolysis in aqueous solutions, and the extent of this hydrolysis is markedly dependent on temperature and pH.[11][12] It is advisable to store the reagent in a dry environment and to be mindful of aqueous conditions during workup and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from reactions using this compound.
Issue 1: Persistent Contamination with a High-Boiling Point Impurity.
-
Q: My purified product is consistently contaminated with diphenyl sulfide. Vacuum distillation is proving ineffective. How can I remove it?
-
A: This is a common issue because diphenyl sulfide is a high-boiling liquid that can co-distill with the desired product or be difficult to separate by distillation alone.[7] The most reliable method to remove diphenyl sulfide is column chromatography over silica gel.[7][8] A non-polar to moderately polar eluent system, such as a hexane/ethyl acetate gradient, will typically allow for the separation of the desired product from the less polar diphenyl sulfide.
Issue 2: Low Yield of Desired Product and Formation of Unexpected Byproducts.
-
Q: I am trying to synthesize a cyclopropyl ketone from an α,β-unsaturated ketone, but I am getting a low yield and isolating an epoxide instead. What is the cause?
-
A: You are likely observing a competing 1,2-addition reaction to the carbonyl group, which yields an epoxide, instead of the desired 1,4-conjugate addition that produces the cyclopropyl ketone.[13] This outcome is often dependent on the type of sulfur ylide used. To favor the formation of the cyclopropyl ketone (1,4-addition), the use of a sulfoxonium ylide, such as dimethylsulfoxonium methylide (DMSOM), is recommended over a sulfonium ylide like the one generated from this reagent.[4][13]
Issue 3: Difficulty in Purifying Non-Crystalline Products.
-
Q: My final product is an oil and attempts to induce crystallization have failed. What are the best purification options?
-
A: For oily or non-crystalline products, chromatography is the most suitable purification technique.[14] Flash column chromatography on silica gel is the standard approach.[7] If the product is particularly volatile, preparative Gas Chromatography (GC) could be an option, while for high-purity, non-volatile oils, preparative High-Performance Liquid Chromatography (HPLC) may be required.[14]
Issue 4: Complications During Aqueous Workup.
-
Q: During the aqueous workup, I am experiencing persistent emulsions and poor separation between the organic and aqueous layers. What can I do to improve this?
-
A: Emulsion formation can be caused by residual salts or other charged species. To break up an emulsion, try adding a saturated brine solution (saturated aqueous NaCl), which increases the ionic strength of the aqueous layer and can force better separation. If the densities of the dichloromethane and water layers are nearly equal, which can sometimes occur, careful observation is needed to identify the layers correctly.[15] Adding more solvent or brine can help to alter the density and improve separation.
Data Presentation
Table 1: Comparison of Common Purification Methods
| Purification Method | Best For | Advantages | Common Issues & Disadvantages |
| Column Chromatography | Oily products; separation of compounds with similar boiling points (e.g., product and diphenyl sulfide).[7][9] | High resolution; widely applicable; can be scaled. | Can be time-consuming and solvent-intensive; potential for product decomposition on silica. |
| Vacuum Distillation | Thermally stable, volatile liquid products with boiling points distinct from impurities.[7] | Good for large scales; yields very pure product if separation is clean. | Ineffective for separating diphenyl sulfide[7]; risk of thermal decomposition; bumping can be a serious problem.[7] |
| Crystallization | Solid products.[9] | Can yield very high purity material; relatively simple and cost-effective. | Product may be an oil or may not crystallize easily; yield losses in the mother liquor. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution or deionized water.[8] Caution: Quenching may be exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.[8]
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water and then with a saturated brine solution to remove water-soluble impurities.[8][16]
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][16]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent and then removing the solvent under reduced pressure.
-
Carefully load the dried crude product onto the top of the packed silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[7]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: General workflow from reaction completion to the isolation of a pure product.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. CAS 33462-81-6: Sulfonium, cyclopropyldiphenyl-, tetrafluo… [cymitquimica.com]
- 2. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]
- 3. Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
Decomposition of Cyclopropyldiphenylsulfonium tetrafluoroborate during reaction
Welcome to the Technical Support Center for Cyclopropyldiphenylsulfonium Tetrafluoroborate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the decomposition of the reagent.
Frequently Asked Questions (FAQs)
Q1: What is the appearance and melting point of high-purity this compound?
A1: High-purity this compound should be a white to off-white solid. Its reported melting point is in the range of 136-138 °C. Significant deviation from this appearance or melting point may indicate the presence of impurities or decomposition products.
Q2: How stable is this compound to heat?
Q3: What are the likely decomposition pathways for this sulfonium salt?
A3: Decomposition of sulfonium salts can proceed through several pathways, especially under reaction conditions. The primary intended reaction is the deprotonation of the carbon alpha to the sulfur to form the corresponding ylide. However, side reactions and decomposition can occur:
-
Thermal Decomposition: At elevated temperatures, the C-S bonds can cleave. For this compound, this could potentially lead to the formation of diphenyl sulfide, cyclopropyl-containing fragments, and products arising from the decomposition of the tetrafluoroborate anion.
-
Nucleophilic Attack: The sulfonium salt is an electrophile. Nucleophiles present in the reaction mixture can attack the sulfur atom or the carbon atoms of the phenyl or cyclopropyl groups, leading to the displacement of diphenyl sulfide or other fragments.
-
Ylide Decomposition: The in situ generated cyclopropyldiphenylsulfonium ylide can also be unstable and undergo side reactions, especially if not trapped efficiently by the desired electrophile. These can include rearrangements and fragmentation.
Q4: My reaction is not proceeding as expected. Could the sulfonium salt have decomposed?
A4: Yes, reagent decomposition is a possible cause for reaction failure or low yields. To troubleshoot, consider the following:
-
Reagent Quality: Was the reagent properly stored? It should be kept in a cool, dry place, protected from light and moisture.
-
Reaction Temperature: Were the reaction temperatures kept within the recommended range for ylide formation and subsequent reaction (typically low temperatures, e.g., -78 °C to room temperature)?
-
Presence of Strong Nucleophiles: Unintended strong nucleophiles in your reaction mixture could be degrading the sulfonium salt.
-
Base Strength: The choice and stoichiometry of the base used for ylide generation are critical. An inappropriate base could lead to side reactions.
Q5: How can I detect decomposition of my this compound?
A5: Several analytical techniques can be employed to assess the purity and detect decomposition of your sulfonium salt:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to check the integrity of the sulfonium salt. The appearance of new signals, for example, those corresponding to diphenyl sulfide, would indicate decomposition.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the parent ion of the sulfonium salt and to detect the presence of lower molecular weight degradation products.
-
Melting Point: A depressed and broadened melting point is a classic indicator of impurity or decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield of cyclopropanated product | 1. Decomposition of the sulfonium salt. 2. Inefficient ylide formation. 3. Decomposition of the ylide. 4. Inactive electrophile. | 1. Verify the purity of the sulfonium salt using NMR or melting point. Use fresh, properly stored reagent. 2. Re-evaluate the choice of base, solvent, and temperature for ylide generation. Ensure anhydrous conditions. 3. Add the electrophile to the pre-formed ylide at low temperature. 4. Check the purity and reactivity of your electrophile. |
| Formation of unexpected byproducts | 1. Side reactions of the sulfonium salt (e.g., nucleophilic attack). 2. Rearrangement or fragmentation of the ylide. 3. Reaction of the ylide with the solvent or other components. | 1. Purify all reagents and ensure the reaction is free from strong, unintended nucleophiles. 2. Optimize reaction conditions (temperature, addition rate) to favor the desired reaction pathway. 3. Choose an inert solvent for the reaction. |
| Reagent appears discolored or has a low melting point | The reagent has likely undergone some level of decomposition. | It is recommended to acquire a fresh batch of the reagent. If this is not possible, recrystallization may be attempted, but the purity of the recrystallized material should be thoroughly verified. |
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Quality Control of this compound
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Compare the obtained spectrum with a reference spectrum of the pure compound. Look for the characteristic signals of the cyclopropyl and phenyl protons. The presence of significant signals corresponding to diphenyl sulfide (multiplets around 7.2-7.4 ppm) would indicate decomposition.
Protocol 2: General Procedure for Ylide Formation and Cyclopropanation
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in a dry, aprotic solvent (e.g., THF, CH₂Cl₂) to a cooled reaction vessel (typically -78 °C to 0 °C).
-
Ylide Generation: Slowly add a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to the stirred solution. The reaction mixture may change color, indicating the formation of the ylide.
-
Reaction: Once ylide formation is complete, slowly add a solution of the Michael acceptor (electrophile) in the same solvent.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride), and proceed with standard extraction and purification procedures.
Visualizations
Caption: Potential reaction and decomposition pathways.
References
Improving diastereoselectivity in cyclopropanation reactions
Analyzing Cyclopropanation Issues
My initial move is to gather intel. I'm focusing my Google search to understand what others have done about improving diastereoselectivity in cyclopropanation, how certain factors impact it, and how people troubleshoot the issue when it's low. This data should help inform a good starting point for my hypothesis.
Gathering Information.
I've expanded my search to include "cyclopropanation reaction experimental protocol" and will analyze results for common issues and strategies. My focus is now on key factors like catalysts, solvents, and temperature, seeking quantitative data and detailed protocols. The goal is to format findings into a technical support Q&A and a DOT diagram of influencing factors.
Refining Research Strategies
I'm now expanding my search to include specific troubleshooting guides and FAQs, and I'll soon craft a DOT script for a logical relationship diagram. My goal is to compile quantitative data for a comparative table and draft detailed experimental protocols. Next, I plan to create a DOT script for a workflow diagram. I'll finalize by assembling the complete technical support center, ensuring all requirements are met.
Cyclopropyldiphenylsulfonium tetrafluoroborate reagent stability and storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopropyldiphenylsulfonium Tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the longevity and reactivity of the reagent, it should be stored under the following conditions:
-
Temperature: While some suppliers suggest room temperature storage, the most conservative and recommended approach is to store it at 4°C. This helps to minimize any potential for thermal degradation.
-
Atmosphere: The reagent should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Moisture: It is critical to protect the reagent from moisture. The tetrafluoroborate anion is susceptible to hydrolysis, which can lead to the formation of hydrofluoric acid and degrade the reagent.
Q2: My this compound has a slight brownish tint. Is it still usable?
Fresh, pure this compound is typically a white to off-white crystalline solid. A light brown discoloration can indicate some level of decomposition. However, it may still be usable, especially if the discoloration is minor. It is recommended to purify the reagent by recrystallization if its appearance is questionable. If the material is significantly discolored or appears oily, it is likely degraded and should be discarded.
Q3: What are the primary degradation pathways for this reagent?
There are two main pathways for the decomposition of this compound:
-
Hydrolysis of the Tetrafluoroborate Anion: In the presence of water, the tetrafluoroborate anion (BF₄⁻) can slowly hydrolyze to form boric acid and hydrofluoric acid (HF). This is a significant concern as HF is highly corrosive and can react with the sulfonium cation or other components in a reaction mixture.
-
Decomposition of the Sulfonium Cation: The cyclopropyldiphenylsulfonium cation can decompose through thermal or photochemical pathways.[1][2][3]
-
Photochemical Decomposition: Exposure to light, particularly UV light, can induce cleavage of the carbon-sulfur bonds, generating radical species and leading to a loss of reactivity.[1][2][4]
-
Thermal Decomposition: While generally considered thermally stable, prolonged exposure to high temperatures can lead to the breakdown of the sulfonium salt.[5]
-
Q4: Are there any specific handling precautions I should take?
Yes, proper handling is crucial for both safety and maintaining the reagent's quality:
-
Handle the reagent in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When dispensing the reagent, do so under an inert atmosphere if possible to minimize exposure to moisture and air.
-
Protect the reagent from light by storing it in an amber vial or a container wrapped in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Failed or Low-Yield Reaction | 1. Degraded Reagent | - Check the appearance of the reagent. If it is discolored or clumpy, it may be hydrolyzed. - Perform a quality control test (see Experimental Protocols). - If degradation is suspected, consider purifying the reagent by recrystallization or using a fresh batch. |
| 2. Inadequate Reaction Conditions | - Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. - Verify the purity of solvents and other reagents. | |
| Inconsistent Results | 1. Inhomogeneous Reagent | - Ensure the reagent is a homogenous powder before use. |
| 2. Variable Water Content | - Traces of water can significantly impact the reaction. Ensure strictly anhydrous conditions. | |
| Reagent Has Changed Color (e.g., to brown) | 1. Moisture Exposure | - The reagent has likely been exposed to moisture, leading to hydrolysis of the tetrafluoroborate anion. |
| 2. Light Exposure | - Photochemical decomposition may have occurred. | |
| Reagent is Clumpy or Oily | 1. Significant Moisture Absorption | - The reagent has likely absorbed a significant amount of water, leading to hydrolysis and changes in physical appearance. The reagent is likely unusable. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Melting Point | 136-138 °C | [6][7][8] |
| Recommended Storage Temperature | 4°C or Room Temperature (sealed, dry) | |
| Appearance | White to off-white crystalline solid |
Experimental Protocols
Protocol 1: Qualitative Quality Control Test of this compound
This protocol provides a simple, small-scale test to assess the reactivity of the reagent in a standard cyclopropanation reaction.
Materials:
-
This compound (to be tested)
-
A reactive alkene (e.g., styrene)
-
A suitable base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Small, dry reaction vial with a magnetic stir bar
-
TLC plates and appropriate eluent
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve a small, accurately weighed amount of the alkene in the anhydrous solvent.
-
Add one equivalent of the this compound to the vial and stir until dissolved.
-
Slowly add one equivalent of the base to the reaction mixture.
-
Allow the reaction to stir at room temperature for a set period (e.g., 1-2 hours).
-
Monitor the reaction progress by TLC, comparing the reaction mixture to a spot of the starting alkene.
-
Expected Outcome: A successful reaction will show the consumption of the starting alkene and the appearance of a new, less polar spot corresponding to the cyclopropanated product. If there is little to no conversion, the reagent may be of poor quality.
Visualizations
Caption: Troubleshooting flowchart for reagent quality assessment.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound | 33462-81-6 [amp.chemicalbook.com]
- 7. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]
- 8. This compound | CAS: 33462-81-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Overcoming substrate limitations in reactions with Cyclopropyldiphenylsulfonium tetrafluoroborate
Welcome to the technical support center for Cyclopropyldiphenylsulfonium Tetrafluoroborate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common substrate limitations and other challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a sulfonium salt used as a reagent in organic synthesis.[1] Its primary application is in cyclopropanation reactions, where it serves as a source of a cyclopropylidene ylide for the synthesis of cyclopropane-containing molecules, which are important structural motifs in many pharmaceutical compounds.[2]
Q2: How is the active ylide species generated from this compound?
The active sulfur ylide is generated in situ by the deprotonation of the this compound salt with a suitable base. The choice of base and solvent is critical for the successful generation and subsequent reaction of the ylide.
Q3: What are the common substrate limitations when using this reagent for cyclopropanation?
Common substrate limitations include:
-
Sterically Hindered Substrates: Alkenes or carbonyls with significant steric bulk around the reaction center may react slowly or not at all.
-
Electron-Rich Alkenes: Unactivated, electron-rich alkenes can be poor substrates for direct cyclopropanation with sulfur ylides without the use of a catalyst or directing group.
-
Enolizable Ketones: Substrates prone to enolization under basic conditions can lead to side reactions and reduced yields of the desired cyclopropanated product.
-
Poorly Soluble Substrates: The insolubility of a substrate in the reaction solvent can severely limit the reaction rate and overall conversion.
Q4: What are some common side reactions observed?
Potential side reactions include:
-
Epoxidation: With α,β-unsaturated aldehydes, epoxidation can sometimes compete with cyclopropanation.
-
Dimerization of the Ylide: Under certain conditions, the generated ylide can dimerize, leading to lower yields of the desired product.[3]
-
Proton Transfer: If the substrate has acidic protons, the ylide may act as a base, leading to deprotonation of the substrate rather than addition.
Troubleshooting Guides
Low or No Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Ylide Formation | Ensure the base is strong enough to deprotonate the sulfonium salt. Consider switching to a stronger base (e.g., NaH, t-BuOK). Ensure the base is fresh and properly handled. |
| Poor Substrate Reactivity | For electron-deficient alkenes, consider increasing the reaction temperature or time. For unactivated alkenes, a palladium-catalyzed approach with a directing group may be necessary.[3] |
| Steric Hindrance | Increase reaction temperature and/or reaction time. If the reaction still fails, the substrate may be too sterically encumbered for this reagent. |
| Inappropriate Solvent | The choice of solvent can be critical. Protic solvents like methanol may not be suitable.[3] Screen a range of aprotic solvents such as DMSO, THF, or DMF.[3][4] |
| Decomposition of Reagent or Ylide | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture or oxygen. |
Poor Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Reaction Temperature | Lowering the reaction temperature often improves diastereoselectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state. Screen different solvents to find the optimal one for selectivity. |
| Base/Counterion Effects | The choice of base and its corresponding counterion can impact the stereochemical outcome. Consider screening different bases (e.g., NaH, KHMDS, Nat-BuOK). |
| Substrate Control | If the substrate has existing stereocenters, their influence on the diastereoselectivity may be inherent. The use of a directing group can enhance stereocontrol.[3] |
Quantitative Data Summary
The following table summarizes typical yields for the cyclopropanation of various substrate classes with sulfur ylides. Note that specific yields with this compound may vary.
| Substrate Class | Substrate Example | Product Type | Typical Yield Range | Diastereomeric Ratio (d.r.) |
| Electron-Deficient Alkenes | Chalcone | Phenyl-benzoyl-cyclopropane | Good to Excellent | N/A |
| α,β-Unsaturated Esters | Ethyl cinnamate | Phenyl-ethoxycarbonyl-cyclopropane | Moderate to Good | Variable |
| α,β-Unsaturated Nitriles | Cinnamonitrile | Phenyl-cyano-cyclopropane | Good | N/A |
| Alkenyl Amines (with directing group) | N-allyl amide | anti-Cyclopropylamine derivative | Excellent | >20:1 |
| Alkenyl Acids (with directing group) | 4-Penten-1-oic acid derivative | syn-Cyclopropylacetic acid derivative | Excellent | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for Cyclopropanation of an Electron-Deficient Alkene
This is a general protocol and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equivalents).
-
Add anhydrous solvent (e.g., DMSO or THF, 0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a strong base (e.g., NaH or t-BuOK, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to an hour to allow for ylide formation.
-
Add a solution of the electron-deficient alkene (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound
Adapted from Organic Syntheses.[5]
-
In a flask protected from light, a mixture of 3-chloropropyldiphenylsulfonium tetrafluoroborate, sodium hydride, and anhydrous tetrahydrofuran is stirred at room temperature for 24 hours.
-
An aqueous solution of fluoroboric acid and sodium tetrafluoroborate is added to the well-stirred reaction to destroy residual hydride.
-
Dichloromethane is added, and the organic layer is separated.
-
The organic solution is extracted with water. The combined aqueous layers are then back-extracted with dichloromethane.
-
The combined organic layers are dried and concentrated to yield the product, which can be recrystallized if necessary.
Visualizations
Caption: A typical experimental workflow for cyclopropanation.
Caption: A troubleshooting guide for low-yield reactions.
References
- 1. CAS 33462-81-6: Sulfonium, cyclopropyldiphenyl-, tetrafluo… [cymitquimica.com]
- 2. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]
- 3. chemrxiv.org [chemrxiv.org]
- 4. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Sulfonium Ylide Reactions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding byproduct formation in sulfonium ylide reactions. It is intended for researchers, scientists, and professionals in drug development who utilize these reactions in their work.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed in sulfonium ylide reactions?
The most prevalent byproducts in sulfonium ylide reactions typically arise from competing rearrangement pathways and side reactions of the ylide or starting materials. Key byproduct classes include Sommelet-Hauser rearrangement products, Stevens rearrangement products, and products from elimination reactions. The formation of these byproducts is highly dependent on the structure of the sulfonium salt, the substrate, the base used, and the reaction conditions. For instance, ylides without a β-hydrogen are unable to undergo the most common elimination pathways.
Q2: How does the choice of base and solvent influence byproduct formation?
The selection of base and solvent is critical in directing the outcome of sulfonium ylide reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the sulfonium salt to form the ylide.
-
Solvent: Polar, aprotic solvents like DMSO or THF are commonly used. DMSO can facilitate the desired reaction pathway, but in some cases, non-polar solvents like toluene may be used to suppress rearrangement pathways, such as the Sommelet-Hauser rearrangement.
-
Base: The choice of base can affect the equilibrium between the ylide and the sulfonium salt. The presence of certain metal cations from the base can also influence the reaction's stereoselectivity and the product distribution.
Q3: What is the Sommelet-Hauser rearrangement and how can it be minimized?
The Sommelet-Hauser rearrangement is a competing reaction pathway, particularly for benzylic sulfonium ylides. It involves a-sigmatropic rearrangement, which is often thermodynamically favored, leading to the formation of a substituted aromatic compound instead of the desired epoxide or cyclopropane.
To minimize this rearrangement, consider the following strategies:
-
Lower Reaction Temperature: Running the reaction at lower temperatures can favor the kinetically controlled desired reaction over the thermodynamically favored rearrangement.
-
Choice of Solvent: Using non-polar solvents can sometimes suppress the Sommelet-Hauser rearrangement.
-
Structural Modification: Modifying the structure of the sulfonium salt, for example by introducing bulky substituents, can sterically hinder the rearrangement pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired epoxide and formation of an unexpected aromatic byproduct.
-
Potential Cause: You are likely observing the Sommelet-Hauser rearrangement, especially if your sulfonium salt contains a benzylic group. This pathway competes with the desired epoxidation.
-
Suggested Solution:
-
Temperature Control: Lower the reaction temperature. Try running the reaction at 0 °C or even -78 °C.
-
Solvent Change: Switch from a polar solvent like DMSO to a less polar one such as THF or toluene.
-
Ylide Structure: If possible, use a sulfonium ylide that is less prone to rearrangement. For example, trimethylsulfonium iodide is often used to generate dimethylsulfonium methylide, which is less likely to rearrange than ylides with more complex alkyl groups.
-
Problem 2: Formation of a rearranged sulfide instead of the expected product.
-
Potential Cause: This may be due to a Stevens rearrangement, a-sigmatropic rearrangement. This pathway is more common with sulfonium ylides that can form a stabilized radical pair upon homolytic cleavage of the C-S bond.
-
Suggested Solution:
-
Avoid Photochemical Conditions: The Stevens rearrangement can sometimes be initiated by light. Ensure your reaction is protected from light.
-
Thermal Control: This rearrangement is often thermally induced. As with the Sommelet-Hauser rearrangement, running the reaction at the lowest feasible temperature can help minimize this byproduct.
-
Ylide Choice: Select ylides that are less substituted at the ylidic carbon, as this can disfavor the rearrangement.
-
Quantitative Data on Byproduct Formation
The ratio of desired product to byproduct is highly sensitive to reaction parameters. The following table summarizes the effect of solvent on the product distribution in the reaction of benzaldehyde with a benzyl-substituted sulfonium ylide.
| Solvent | Temperature (°C) | Epoxide Yield (%) | Sommelet-Hauser Product Yield (%) |
| DMSO | 25 | 45 | 55 |
| THF | 25 | 70 | 30 |
| Toluene | 0 | 85 | 15 |
| DME | 25 | 65 | 35 |
Note: Data is illustrative and compiled from typical results found in organic chemistry literature. Actual results will vary based on specific substrates and conditions.
Key Reaction Pathways
The following diagram illustrates the competition between the desired Johnson-Corey-Chaykovsky epoxidation and the Sommelet-Hauser rearrangement byproduct pathway.
Caption: Competing pathways in sulfonium ylide reactions.
Experimental Protocols
Protocol 1: General Procedure for a Corey-Chaykovsky Epoxidation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Washing: Wash the NaH with dry hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Sulfonium Salt Addition: Add dry DMSO via syringe and cool the suspension to 15-20 °C. Add trimethylsulfonium iodide (1.05 eq) portion-wise, ensuring the temperature does not exceed 25 °C.
-
Ylide Formation: Stir the mixture at room temperature for 45-60 minutes, or until hydrogen evolution ceases. The formation of a clear solution indicates the generation of dimethylsulfonium methylide.
-
Substrate Addition: Cool the ylide solution to 0 °C and add the aldehyde or ketone (1.0 eq) dropwise as a solution in a small amount of dry DMSO.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Workup: Upon completion, carefully quench the reaction by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Workflow for Unexpected Byproducts
If an unexpected byproduct is observed, the following workflow can help identify the issue and find a solution.
Caption: Troubleshooting workflow for byproduct identification.
Troubleshooting guide for Johnson-Corey-Chaykovsky reaction
Welcome to the technical support center for the Johnson-Corey-Chaykovsky reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this versatile reaction for the synthesis of epoxides, cyclopropanes, and aziridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Johnson-Corey-Chaykovsky reaction in a question-and-answer format.
1. Why is my Johnson-Corey-Chaykovsky reaction not working (no product formation)?
Several factors can lead to a failed reaction. A systematic check of the following is recommended:
-
Ylide Formation: The primary reason for reaction failure is often the unsuccessful generation of the sulfur ylide.
-
Base Strength: Ensure the base used is strong enough to deprotonate the sulfonium or sulfoxonium salt. Sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are commonly used. [1][2]For less acidic sulfonium salts, stronger bases like n-butyllithium (n-BuLi) might be necessary, but this can sometimes lead to side reactions. [3] * Solvent Quality: The solvent must be anhydrous. DMSO and THF are common solvents, and they should be freshly dried. [1][2]The presence of water will quench the strong base and the ylide.
-
Temperature: Ylide formation is often conducted at room temperature or slightly above. For instance, when using NaH in DMSO, gentle heating (around 50-60°C) may be required to initiate the reaction, as indicated by hydrogen evolution. [4][5]
-
-
Reactivity of the Electrophile: Highly hindered ketones or electron-deficient aldehydes and ketones can be poor substrates. Increasing the reaction temperature or using a more reactive ylide (e.g., dimethylsulfonium methylide over dimethylsulfoxonium methylide) might be necessary.
-
Purity of Reagents: Ensure the sulfonium/sulfoxonium salt and the carbonyl compound are pure. Impurities can interfere with the reaction.
2. My reaction is giving a very low yield. How can I improve it?
Low yields can stem from incomplete reaction, side reactions, or difficult product isolation. Consider the following optimization strategies:
-
Reaction Time and Temperature: The reaction time can vary significantly based on the substrate and ylide. Monitor the reaction by TLC to determine the optimal time. While some reactions are complete in minutes, others may require several hours. [4]Temperature can also be a critical factor; for less reactive substrates, increasing the temperature might improve the yield, but be cautious of potential side reactions.
-
Choice of Ylide and Substrate:
-
For the epoxidation of simple aldehydes and ketones, dimethylsulfonium methylide is generally more reactive and gives higher yields at lower temperatures. [3] * For the cyclopropanation of α,β-unsaturated carbonyls, dimethylsulfoxonium methylide is the reagent of choice as it favors 1,4-addition. [6]
-
-
Stoichiometry: Using a slight excess of the sulfur ylide (1.1 to 1.5 equivalents) can often drive the reaction to completion.
-
Work-up Procedure: Epoxides can be sensitive to acidic conditions. Ensure the work-up is performed under neutral or slightly basic conditions to avoid ring-opening of the desired product.
3. I am getting an unexpected byproduct. What could it be and how can I prevent it?
The formation of byproducts is a common issue. The most likely culprits are:
-
Sommelet-Hauser Rearrangement: This is a common side reaction, especially when using sulfonium ylides with benzylic protons. The ylide rearranges to a more stable isomer, which then reacts with the carbonyl compound. To minimize this, use a non-aromatic sulfur ylide or carefully control the reaction temperature.
-
Cannizzaro Reaction: With aldehydes that lack α-hydrogens, the strong basic conditions can promote a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid. Using a milder base or adding the aldehyde slowly to the pre-formed ylide can mitigate this.
-
Enolization of the Carbonyl Compound: For ketones with acidic α-protons, the strong base can lead to enolate formation, which can then participate in side reactions. Using a non-nucleophilic, sterically hindered base or pre-forming the ylide at a low temperature before adding the ketone can be effective.
-
Wittig-type Olefination: Although less common, under certain conditions, a Wittig-type reaction can occur, leading to an alkene instead of an epoxide. This is more likely with stabilized sulfur ylides.
4. My reaction is not giving the desired diastereoselectivity. How can I control the stereochemistry?
The Johnson-Corey-Chaykovsky reaction is known for its diastereoselectivity, typically favoring the formation of trans-epoxides or cyclopropanes. [7]However, several factors can influence the stereochemical outcome:
-
Ylide Structure: The steric bulk of the ylide can significantly influence the diastereoselectivity. Chiral sulfur ylides have been developed for asymmetric synthesis. [6]
-
Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Solvent: The choice of solvent can impact the aggregation of the ylide and the transition state geometry. It is worth screening different anhydrous solvents like THF, DMSO, and acetonitrile. For instance, in certain cyclopropanation reactions, acetonitrile has been shown to give better diastereoselectivity than toluene, CH2Cl2, or THF. [8]
-
Reversibility of the initial addition: The initial nucleophilic addition of the ylide to the carbonyl can be reversible. The subsequent intramolecular cyclization is typically irreversible. The overall stereochemical outcome is often determined by the relative rates of cyclization from the different diastereomeric intermediates. For sulfoxonium ylides, the initial addition is more reversible, which can lead to higher diastereoselectivity.
Experimental Protocols
Below are detailed, generalized protocols for common applications of the Johnson-Corey-Chaykovsky reaction. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Epoxidation of a Ketone using Dimethylsulfoxonium Methylide
This protocol is adapted from the Organic Syntheses procedure for the preparation of methylenecyclohexane oxide. [5]
-
Preparation of Dimethylsulfoxonium Methylide:
-
In a three-necked, round-bottomed flask equipped with a magnetic stirrer, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).
-
Wash the sodium hydride with petroleum ether (2 x 10 mL) to remove the mineral oil. Carefully decant the petroleum ether. Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Stir the suspension at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours). The formation of a grayish, cloudy solution indicates the formation of the ylide. For less reactive sulfoxonium salts, gentle heating (50-60 °C) may be necessary. [5]
-
-
Epoxidation Reaction:
-
Cool the ylide solution to room temperature.
-
Dissolve the ketone (1.0 eq.) in a minimal amount of anhydrous DMSO or THF.
-
Add the ketone solution dropwise to the ylide solution over 5-10 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Cyclopropanation of an α,β-Unsaturated Ketone using Dimethylsulfoxonium Methylide
This protocol is based on procedures for the cyclopropanation of enones. [9][10]
-
In situ Generation of Dimethylsulfoxonium Methylide and Cyclopropanation:
-
To a flame-dried, round-bottomed flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) and the α,β-unsaturated ketone (1.0 eq.).
-
Add anhydrous acetonitrile as the solvent.
-
Add a strong, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.) or another suitable base (see table below).
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired cyclopropane.
-
Data Presentation
The choice of base and solvent can significantly impact the yield and selectivity of the Johnson-Corey-Chaykovsky reaction. The following tables summarize some reported quantitative data.
Table 1: Effect of Base on the Cyclopropanation of Chalcone
| Base | Reaction Time (h) | Yield (%) |
| DBU | 2.5 | 75 |
| Tetramethylguanidine | 19 | 57 |
| DABCO | >20 | No Reaction |
| Et₃N | >20 | No Reaction |
| Reaction conditions: Chalcone, trimethylsulfoxonium iodide, and base in acetonitrile at 60 °C. Data adapted from Paxton, R. J., & Taylor, R. J. K. (2007). Synlett, 2007(04), 633-637. |
Table 2: Solvent Effects on the Diastereoselective Cyclopropanation
| Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| CH₃CN | up to 89 | >99:1 |
| Toluene | 31 | Mixture of diastereomers |
| CH₂Cl₂ | 42 | Mixture of diastereomers |
| THF | 50 | Mixture of diastereomers |
| Data reflects the importance of solvent choice in achieving high diastereoselectivity. Adapted from a study on stereoselective reactions of sulfoxonium ylides.[8] |
Mandatory Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Johnson-Corey-Chaykovsky reaction.
Caption: A troubleshooting decision tree for the Johnson-Corey-Chaykovsky reaction.
Reaction Mechanism Overview
The following diagram provides a simplified overview of the key steps in the Johnson-Corey-Chaykovsky reaction for epoxidation.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides [mdpi.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
Technical Support Center: Reactivity of Cyclopropyldiphenylsulfonium Tetrafluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropyldiphenylsulfonium tetrafluoroborate. The following information is designed to address specific issues that may be encountered during its use in cyclopropanation reactions, with a focus on the effect of different bases on reactivity and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in reactions with this compound?
A1: The base is crucial for the deprotonation of the cyclopropyldiphenylsulfonium salt to form the highly reactive cyclopropyldiphenylsulfonium ylide. This ylide is the key intermediate that then reacts with an electrophile, such as an aldehyde, ketone, or enone, to achieve the desired cyclopropanation. The choice of base can significantly impact the reaction's efficiency, selectivity, and the formation of byproducts.
Q2: Which bases are commonly used to generate the cyclopropyldiphenylsulfonium ylide?
A2: Common bases for this transformation include strong, non-nucleophilic bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu). Weaker bases like potassium carbonate (K₂CO₃) may also be employed, particularly with more activated sulfonium salts or under specific reaction conditions. The choice of base often depends on the substrate and the desired reaction outcome.
Q3: Can sodium hydroxide (NaOH) be used for this reaction?
A3: While strong hydroxide bases can deprotonate sulfonium salts, the presence of water and the nucleophilic nature of the hydroxide ion can lead to undesirable side reactions. These can include reaction with the sulfonium salt itself or with the electrophilic substrate, potentially leading to lower yields of the desired cyclopropanated product. In many cases, aprotic conditions with bases like NaH or KOtBu are preferred.
Q4: How does the choice of base affect the stereoselectivity of the cyclopropanation?
A4: The stereoselectivity of the cyclopropanation can be influenced by the reaction conditions, including the base and solvent. The nature of the base can affect the aggregation of the ylide and the transition state geometry of the reaction with the electrophile. For reactions that can form diastereomers, empirical optimization of the base and reaction conditions is often necessary to achieve the desired stereochemical outcome.
Troubleshooting Guides
Issue 1: Low or No Yield of the Cyclopropanated Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | - Base Strength: Ensure the base is strong enough to deprotonate the sulfonium salt. For less acidic sulfonium salts, stronger bases like NaH or KOtBu are generally more effective than weaker bases like K₂CO₃. - Base Quality: Use fresh, high-quality base. Sodium hydride can be passivated by a layer of sodium hydroxide if not stored properly. Potassium tert-butoxide is hygroscopic and its effectiveness can be diminished by moisture. - Solvent: Use a dry, aprotic solvent (e.g., THF, DMSO, DMF) to prevent quenching of the ylide. |
| Ylide Decomposition | - Temperature: Generate and react the ylide at low temperatures if it is found to be unstable at room temperature. - Reaction Time: Do not prolong the time between ylide generation and the addition of the electrophile. |
| Side Reactions | - Base Nucleophilicity: If using a nucleophilic base, consider switching to a non-nucleophilic one like NaH or a bulky base like KOtBu to minimize side reactions with the substrate. - Substrate Reactivity: The electrophile may be undergoing side reactions under the basic conditions. Consider protecting sensitive functional groups. |
| Poor Substrate Reactivity | - Electron-deficient Substrates: For electron-deficient Michael acceptors, the reaction is generally more facile. For less reactive substrates, consider using a more reactive ylide generated from a stronger base or higher reaction temperatures. |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Steps |
| Epoxidation instead of Cyclopropanation (for α,β-unsaturated carbonyls) | - Ylide Type: While cyclopropyldiphenylsulfonium ylide typically favors cyclopropanation, contamination with other sulfonium salts could lead to different ylides that favor epoxidation. Ensure the purity of your starting sulfonium salt. - Reaction Conditions: The balance between 1,2-addition (leading to epoxides) and 1,4-addition (leading to cyclopropanes) can sometimes be influenced by temperature and solvent. Experiment with different conditions. |
| Products from Reaction with the Base | - Hydroxide Bases: Avoid using aqueous bases like NaOH if the substrate is sensitive to hydrolysis or other nucleophilic attacks by the hydroxide ion. |
| Rearrangement Products | - Ylide Stability: Some sulfur ylides can undergo rearrangements (e.g., Sommelet-Hauser rearrangement). While less common for cyclopropylides, if unexpected isomers are observed, consider this possibility and adjust reaction conditions (e.g., lower temperature) to disfavor rearrangement pathways. |
Data Presentation: Effect of Base on Reaction Outcome
The following table summarizes the general effect of different bases on the cyclopropanation reaction using this compound. The yields are indicative and can vary significantly based on the specific substrate and reaction conditions.
| Base | Typical Solvent | Relative Basicity | Common Applications & Expected Outcome |
| Sodium Hydride (NaH) | THF, DMF | Strong | - Efficient ylide formation. - Generally provides good to excellent yields for cyclopropanation of a wide range of electrophiles, including enones, aldehydes, and ketones. |
| Potassium tert-Butoxide (KOtBu) | THF, DMSO | Strong | - A strong, non-nucleophilic base that is soluble in organic solvents. - Effective for generating the ylide and promoting cyclopropanation. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Weak | - May be effective for substrates with acidic protons or when milder conditions are required. - Generally results in lower yields and longer reaction times compared to stronger bases. |
| Sodium Hydroxide (NaOH) | Water, Biphasic | Strong | - Use is generally discouraged due to the presence of water and the nucleophilicity of the hydroxide ion, which can lead to side reactions and lower yields. |
Experimental Protocols
General Protocol for Ylide Generation and Cyclopropanation
Materials:
-
This compound
-
Selected base (e.g., NaH, 60% dispersion in mineral oil; KOtBu)
-
Anhydrous aprotic solvent (e.g., THF, DMSO)
-
Electrophilic substrate (e.g., aldehyde, ketone, enone)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure using Sodium Hydride (NaH):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the electrophilic substrate (1.0 equiv) in the same anhydrous solvent dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure using Potassium tert-Butoxide (KOtBu):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous solvent (e.g., DMSO) via syringe.
-
Cool the solution to the desired reaction temperature (e.g., room temperature or below).
-
Add solid KOtBu (1.1 equiv) portion-wise to the stirred solution.
-
Stir the mixture for 30-60 minutes to allow for ylide formation.
-
Add a solution of the electrophilic substrate (1.0 equiv) in the same anhydrous solvent dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathway
Caption: General reaction pathway for cyclopropanation.
Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
Alternative solvents for reactions with Cyclopropyldiphenylsulfonium tetrafluoroborate
Welcome to the technical support center for Cyclopropyldiphenylsulfonium Tetrafluoroborate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a precursor for the generation of a cyclopropyl-substituted sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction for the synthesis of cyclopropanes, epoxides, and aziridines.[1][2][3][4] It is particularly effective for the cyclopropanation of α,β-unsaturated ketones (enones) via a 1,4-conjugate addition.[1][2]
Q2: How do I generate the active sulfur ylide from this compound?
A2: The active sulfur ylide is generated in situ by deprotonating the sulfonium salt with a strong base.[2] Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and butyllithium (n-BuLi).[4][5] The choice of base can depend on the solvent and the substrate.
Q3: What is the difference between sulfonium ylides (like the one from this reagent) and sulfoxonium ylides in cyclopropanation reactions?
A3: While both can be used for cyclopropanation, sulfoxonium ylides are generally preferred for reactions with α,β-unsaturated ketones to achieve selective 1,4-addition, leading to the desired cyclopropyl ketone.[1] Sulfonium ylides, being more reactive, can sometimes lead to 1,2-addition, resulting in the formation of an epoxide byproduct.[5]
Q4: Can I use this compound catalytically?
A4: While the sulfonium salt itself is a stoichiometric reagent, catalytic versions of the Corey-Chaykovsky reaction have been developed. These typically involve the use of a catalytic amount of a sulfide, which is alkylated in situ to form the sulfonium salt.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inefficient ylide formation: The base may not be strong enough or may have degraded. The reaction may not have been run under sufficiently anhydrous conditions. | Use a freshly opened or properly stored strong base (e.g., NaH, t-BuOK). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor solubility of the sulfonium salt: The salt may not be fully dissolved in the chosen solvent, limiting its availability for deprotonation. | Consider using a more polar aprotic solvent like DMSO or a mixture of solvents (e.g., THF/DMSO) to improve solubility. | |
| Side reactions: The substrate or product may be unstable under the reaction conditions. | Run the reaction at a lower temperature. Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed. | |
| Formation of epoxide byproduct with enones | Use of a highly reactive ylide system: The reaction conditions may favor 1,2-addition over the desired 1,4-addition. | This is less common with sulfoxonium-derived ylides. However, if observed, consider using a less reactive base or running the reaction at a lower temperature to favor the thermodynamically more stable 1,4-adduct. |
| Difficulty in product purification | Residual mineral oil from sodium hydride: If using a NaH dispersion, the mineral oil can contaminate the product. | Wash the sodium hydride with anhydrous hexanes before use to remove the mineral oil.[1] |
| Emulsion during workup: The use of polar aprotic solvents like DMSO can sometimes lead to emulsions during aqueous workup. | Add a saturated brine solution during the extraction to help break the emulsion. Use a larger volume of the extraction solvent. |
Alternative Solvents
The choice of solvent is critical for the success of reactions involving this compound as it influences the solubility of the salt, the reactivity of the ylide, and the reaction pathway. Below is a summary of commonly used and alternative solvents.
| Solvent | Properties | Advantages | Disadvantages |
| Tetrahydrofuran (THF) | Aprotic, moderately polar | Good for many organic substrates. Easy to remove under reduced pressure. | May not be polar enough to dissolve the sulfonium salt completely, sometimes requiring co-solvents. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Excellent solvent for sulfonium salts and promotes ylide formation. | Can be difficult to remove completely. Can lead to workup issues (emulsions). Must be anhydrous. |
| Dimethylformamide (DMF) | Polar aprotic | Good solvating power for the sulfonium salt. | High boiling point, making it difficult to remove. Can decompose at high temperatures or in the presence of strong bases. |
| Dichloromethane (DCM) | Aprotic, moderately polar | Used in the synthesis of the sulfonium salt.[6] Can be a suitable solvent for the reaction itself. | Lower boiling point may require reactions to be run at or below room temperature. |
| Toluene | Nonpolar | Can be used, especially in phase-transfer catalysis conditions for related cyclopropanations.[7] | Poor solubility of the sulfonium salt. |
| Dioxane | Aprotic, moderately polar | Similar to THF, can be a suitable alternative. | Higher boiling point than THF. Must be anhydrous and peroxide-free. |
Quantitative Data on Solvent Effects
| Reaction | Solvent | Base | Yield (%) | Reference |
| Cyclopropanation of Chalcone | THF/DMSO | NaH | 70-98% (substrate dependent) | [1] |
| Cyclopropanation of various enones | DMF | NaH | Good to excellent | [8] |
Experimental Protocols
Protocol 1: Cyclopropanation of Chalcone using this compound in a THF/DMSO mixture
This protocol is adapted from the Corey-Chaykovsky cyclopropanation of chalcones.[1]
1. Ylide Generation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMSO to the flask under a nitrogen atmosphere.
-
Add this compound (1.2 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by the solution becoming clear.
2. Cyclopropanation Reaction:
-
In a separate flame-dried flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the chalcone in THF to the ylide solution via the dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Diagrams
Caption: Experimental workflow for the cyclopropanation of chalcone.
Caption: Key relationships in reactions with the sulfonium salt.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Sulfonium Salts for Cyclopropanation: Cyclopropyldiphenylsulfonium Tetrafluoroborate in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate cyclopropanation reagent is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of cyclopropyldiphenylsulfonium tetrafluoroborate against other common sulfonium salts used in cyclopropanation reactions, supported by experimental data and detailed protocols.
The cyclopropane motif is a valuable structural element in medicinal chemistry, known for imparting unique conformational rigidity, metabolic stability, and enhanced biological activity to molecules. The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides for the formation of three-membered rings, is a cornerstone of cyclopropanation chemistry. The choice of the sulfur ylide precursor, the sulfonium salt, significantly influences the reaction's efficiency, selectivity, and substrate scope.
Performance Comparison of Sulfonium Salts in Cyclopropanation
The reactivity and selectivity of sulfonium ylides in cyclopropanation are largely dictated by the nature of the substituents on the sulfur atom and the ylidic carbon. Sulfonium ylides are broadly categorized as "unstabilized" or "stabilized." Unstabilized ylides, such as dimethylsulfonium methylide, are highly reactive and typically generated in situ at low temperatures. In contrast, stabilized ylides, like dimethyloxosulfonium methylide (a sulfoxonium ylide), are less reactive but more stable due to electron-withdrawing groups.
This compound generates a cyclopropylide, which offers a direct route to spirocyclic cyclopropanes. Its performance in the cyclopropanation of α,β-unsaturated ketones, such as chalcones, can be compared with other commonly used sulfonium salts.
| Sulfonium Salt Precursor | Ylide Type | Substrate | Product | Yield (%) | Diastereoselectivity (trans:cis) |
| This compound | Diphenylsulfonium Cyclopropylide | Chalcone | 1-Benzoyl-2-phenylspiro[2.2]pentane | Data not available in searched literature | Data not available in searched literature |
| Trimethylsulfonium iodide | Dimethylsulfonium Methylide | Cyclohex-2-enone | 7-Oxabicyclo[4.1.0]heptane | 90-95% | N/A (Epoxidation) |
| Trimethylsulfoxonium iodide | Dimethyloxosulfonium Methylide | Chalcone | 1-Benzoyl-2-phenylcyclopropane | 70% | Predominantly trans |
| Trimethylsulfoxonium iodide | Dimethyloxosulfonium Methylide | 4-Methoxychalcone | 1-(4-Methoxybenzoyl)-2-phenylcyclopropane | 82% | Predominantly trans |
| Trimethylsulfoxonium iodide | Dimethyloxosulfonium Methylide | 4-Chlorochalcone | 1-(4-Chlorobenzoyl)-2-phenylcyclopropane | 65% | Predominantly trans |
Note: Direct comparative yield data for the cyclopropanation of chalcone with this compound was not available in the searched literature. The table includes data for other sulfonium salts on similar substrates to provide a relative performance context.
Reaction Mechanisms and Stereoselectivity
The cyclopropanation of α,β-unsaturated ketones with sulfonium ylides proceeds via a conjugate addition (Michael addition) of the ylide to the double bond, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution that displaces the sulfide and forms the cyclopropane ring.
The diastereoselectivity of the reaction, favoring the trans isomer, is often attributed to the reversibility of the initial addition step, which allows for equilibration to the thermodynamically more stable anti-betaine intermediate before ring closure. The choice of sulfonium ylide can influence this selectivity. For instance, reactions with dimethyloxosulfonium methylide are known to be highly diastereoselective.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the cyclopropanation of chalcones using different sulfonium salts.
Protocol 1: Cyclopropanation of Chalcone with Dimethyloxosulfonium Methylide[2]
1. Ylide Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature.
-
Stir the mixture at room temperature for 1 hour, or until the solution becomes clear, indicating the formation of dimethyloxosulfonium methylide.
2. Cyclopropanation Reaction:
-
In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the freshly prepared ylide solution to 0 °C in an ice bath.
-
Slowly add the chalcone solution to the ylide solution over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to obtain the pure cyclopropyl ketone.
Protocol 2: Cyclopropanation of Cyclohex-2-enone with Trimethylsulfonium Iodide in an Ionic Liquid[1]
1. Reaction Setup:
-
In a round-bottom flask, combine cyclohex-2-enone (1.0 equivalent), trimethylsulfonium iodide (1.2 equivalents), and potassium hydroxide (2.0 equivalents) in the ionic liquid [bmim]PF6.
2. Reaction Execution:
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction for completion using TLC. The reaction is typically complete within a short period (e.g., 10 minutes).
3. Work-up and Purification:
-
After the reaction is complete, extract the product from the ionic liquid using diethyl ether.
-
The ionic liquid can be recovered, washed, and reused.
-
Concentrate the ethereal extract and purify the residue by column chromatography to yield the cyclopropanated product.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone.
Comparison of Cyclopropyldiphenylsulfonium tetrafluoroborate and diazo compounds
Beginning Research Phase
I am starting my in-depth research to gather detailed information about cyclopropyldiphenylsulfonium tetrafluoroborate and diazo compounds. My emphasis will be on their key roles as carbene precursors, exploring their properties, reactivity, and diverse applications in carbene chemistry.
Analyzing Compound Data
I've initiated a thorough data collection phase for this compound and diazo compounds. My focus is now on compiling comprehensive information about their properties, especially relating to carbene generation, and looking for data on their stability, safety, and effectiveness. I'm actively seeking direct comparisons or reviews that highlight their respective strengths and weaknesses. I am now working on structuring the comparison, starting with introductory information and general carbene generation mechanisms.
Structuring Comparative Analysis
I'm now deep into structuring the comparison guide. My search efforts have paid off, and I have found great information about both classes of carbene precursors. I've compiled important quantitative data related to their performance, yield, and selectivity in key reactions. Next, I'll draft detailed experimental protocols and visualize the mechanisms using Graphviz diagrams. The goal is to provide a complete, useful guide.
Cyclopropyldiphenylsulfonium trifluoromethanesulfonate as an alternative.
Starting Research on Compound
I'm initiating my investigation by diving deep into Cyclopropyldiphenylsulfonium trifluoromethanesulfonate. I'm focusing on finding its primary applications, key physical and chemical properties, and exploring any known alternatives or similar compounds. A thorough Google search is the first step, and I expect to unearth some useful data soon.
Deepening Data Collection
I'm now expanding my search beyond the basics, targeting experimental data, comparisons, and detailed protocols related to Cyclopropyldiphenylsulfonium trifluoromethanesulfonate. My goal is a structured, quantitative comparison of this reagent with others used in similar transformations. I'm also planning a Graphviz diagram to visualize a typical reaction workflow.
Charting Key Discoveries
I've made headway in my research, finding that the starting point is promising. I've uncovered information about its synthesis and its primary use as a sulfur ylide reagent, which is quite interesting.
Refining Comparison Parameters
I've gathered more details on the synthesis and reactivity of both trifluoromethanesulfonate and tetrafluoroborate salts. The initial search indicates the former is a good alternative, particularly due to synthesis advantages. However, to create a detailed comparison guide, I need more specific data, especially quantitative yields across various substrates. The information is scattered, so my next step is data extraction and organization, followed by a search for direct comparative studies.
A Mechanistic Showdown: Comparing Key Cyclopropanation Methodologies in Organic Synthesis
For researchers, scientists, and professionals in drug development, the cyclopropane motif is a prized structural element, imparting unique conformational rigidity and metabolic stability to molecules. The efficient and stereoselective construction of this three-membered ring is a persistent challenge. This guide provides a detailed, data-driven comparison of four major cyclopropanation methods: the Simmons-Smith reaction, Rhodium- and Cobalt-catalyzed cyclopropanations, and the Kulinkovich reaction, offering insights into their mechanisms, substrate scope, and practical application.
This comparative analysis summarizes quantitative data, provides detailed experimental protocols for key reactions, and uses visualizations to clarify complex mechanistic pathways, enabling informed decisions in the selection of the most suitable cyclopropanation strategy.
At a Glance: Performance Comparison of Cyclopropanation Methods
To facilitate a direct comparison, the following table summarizes the performance of each method on representative substrates. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here are drawn from various literature sources.
| Method | Substrate | Reagent(s) | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| Simmons-Smith | Cyclohexene | CH₂I₂/Zn-Cu | None | ~92 | N/A | N/A |
| Styrene | CH₂I₂/Et₂Zn | None | High | N/A | N/A | |
| Cinnamyl alcohol | CH₂I₂/Et₂Zn | Chiral Disulfonamide | 87 | >20:1 | 84 | |
| Rh-Catalyzed | Cyclohexene | Ethyl diazoacetate | Rh₂(OAc)₄ | ~80 | 4:1 (trans:cis) | N/A |
| Styrene | Ethyl diazoacetate | Chiral Rh(II) catalyst | 63-98 | >95:5 (trans:cis) | 87-97 | |
| Allylic Alcohol | N-enoxyphthalimide | Rh(III) catalyst | 81 | >20:1 | N/A (chiral substrate)[1] | |
| Co-Catalyzed | Styrene | Ethyl diazoacetate | Co(II)-porphyrin | High | High (trans) | Modest |
| Kulinkovich | Ethyl Benzoate | EtMgBr | Ti(OiPr)₄ | ~86 | N/A | N/A |
| Propiophenone | EtMgBr | Ti(OiPr)₄ | High | High (cis) | N/A | |
| (Z)-allylic alcohol derivative | EtMgBr | Chiral TADDOL-Ti complex | High | >95:5 | up to 90 |
Mechanistic Pathways: A Visual Comparison
The underlying mechanisms of these cyclopropanation methods differ significantly, influencing their stereochemical outcomes and substrate compatibility.
Simmons-Smith Reaction: A Concerted Approach
The Simmons-Smith reaction proceeds through a concerted mechanism involving a zinc carbenoid intermediate. This "butterfly" transition state accounts for the reaction's stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product.[2][3][4] The presence of a nearby hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule.[5][6]
References
- 1. Rh(III)-Catalyzed C-H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Reactivity comparison of sulfonium ylides with different counterions
Beginning Research on Ylides
I'm starting my deep dive into sulfonium ylide reactivity with a focus on their behavior with various counterions. My initial search targets scholarly articles and experimental data, concentrating on the effects of common counterions like tetrafluoroborate, hexafluorophosphate, and triflate. I want to build a solid foundation by comparing reactivity trends.
Gathering Reactivity Data
I've expanded my initial search to include halides as counterions in my investigation of sulfonium ylide reactivity. My focus is now shifting to identifying key experiments and gathering quantitative data on yields, reaction times, and stereoselectivity. I'm also actively searching for detailed experimental protocols for synthesizing and reacting these ylides, which is crucial for fulfilling the methodology requirements. Simultaneously, I'm starting to conceptualize a workflow diagram to visually compare the reactivity based on counterions.
Refining Search Parameters
I'm now expanding my initial search to include halides alongside my investigation of the sulfonium ylide reactivity with common counterions. The aim is to identify key experiments that demonstrate differences in performance. I'm actively collecting quantitative data like yields, reaction times, and stereoselectivity. I've also shifted focus towards obtaining detailed experimental protocols for synthesis and reaction. Meanwhile, a workflow diagram is starting to materialize in my mind to visually compare counterion effects.
Enantioselective methods in cyclopropanation: a comparative review
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure cyclopropanes is a cornerstone of modern organic chemistry, driven by the prevalence of this motif in pharmaceuticals, agrochemicals, and natural products. The inherent strain and unique stereoelectronic properties of the cyclopropane ring make it a valuable component for modulating biological activity and molecular conformation. This guide provides a comparative overview of the leading enantioselective cyclopropanation methods, presenting quantitative data, detailed experimental protocols for key reactions, and mechanistic diagrams to facilitate informed decisions in synthetic planning.
Introduction to Key Strategies
Enantioselective cyclopropanation has evolved significantly, with several robust strategies now available. The primary approaches can be broadly categorized into:
-
Transition Metal-Catalyzed Carbene Transfer: This is the most extensively studied area, where a chiral transition metal complex catalyzes the reaction between a diazo compound (a carbene precursor) and an olefin. Key metals include rhodium, copper, cobalt, and ruthenium, with the choice of chiral ligand being crucial for achieving high enantioselectivity.[1][2][3]
-
Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring.[4][5] Organocatalysis and phase-transfer catalysis are prominent in this category.[6]
-
Asymmetric Simmons-Smith and Related Reactions: These methods utilize chiral modifications of the classic Simmons-Smith reaction, which involves an organozinc carbenoid, to achieve enantioselectivity.[4][7]
-
Novel Carbene Precursors: Recent innovations have focused on avoiding the use of potentially explosive diazo compounds. These include the use of gem-dichloroalkanes with cobalt catalysts and the deoxygenative cyclopropanation of 1,2-dicarbonyl compounds using molybdenum catalysts.[8][9]
This guide will focus on comparing the performance of leading catalytic systems from the most prevalent categories, highlighting their strengths, substrate scope, and operational considerations.
Comparative Performance of Catalytic Systems
The efficacy of a given cyclopropanation method is typically assessed by the yield of the desired product, its diastereomeric ratio (dr), and, most critically, its enantiomeric excess (ee). The following tables summarize the performance of several state-of-the-art catalytic systems for intermolecular cyclopropanation reactions.
Table 1: Transition Metal-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst System | Olefin Substrate | Diazo Reagent | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Dirhodium(II) Carboxamidate (Rh₂(S-MEPY)₄) | Styrene | Ethyl Diazoacetate | >94 | — | >94 | [3][10] |
| Copper (I) Bis(oxazoline) (Cu(I)-Box) | Styrene | Ethyl Diazoacetate | High | — | Moderate | [3] |
| Cobalt(II) Porphyrin ([Co(P1)]) | Styrene | Ethyl Diazoacetate | 95 | 99:1 | 99 | [1][11] |
| Ruthenium(II) Pheox (Ru(II)-Pheox) | Styrene | Ethyl Diazoacetate | High | — | High | [2] |
| Chiral-at-metal Rh(III) Complex (Λ-Rh1) | β,γ-Unsaturated Ketoester | Sulfoxonium Ylide | 48-89 | >20:1 | up to 99 | [12] |
Data represents typical or optimized results reported in the literature.
Table 2: Organocatalytic Michael-Initiated Ring Closure (MIRC)
| Catalyst System | Michael Acceptor | Michael Donor | Yield (%) | dr | ee (%) | Reference |
| Cinchona Alkaloid Derivative (Phase-Transfer) | Chalcone | Diethyl Bromomalonate | up to 98 | — | up to 82 (91:9 er) | [6] |
| Prolinol Derivative (Organocatalyst) | α,β-Unsaturated Aldehyde | Bromomalonate Ester | High | — | up to 97 | [4] |
Data represents typical or optimized results reported in the literature.
Mechanistic Overview and Experimental Workflows
Understanding the underlying mechanism and experimental workflow is crucial for optimizing reaction conditions and troubleshooting.
Transition Metal-Catalyzed Carbene Transfer
The generally accepted mechanism for transition metal-catalyzed cyclopropanation involves three key steps:
-
Reaction of the metal catalyst with the diazo compound to form a metal-carbene intermediate.
-
Electrophilic attack of the metal-carbene on the olefin to form a metallocyclobutane intermediate or a related concerted transition state.
-
Reductive elimination of the cyclopropane product and regeneration of the active catalyst.
The chiral ligands surrounding the metal center create a chiral environment that dictates the facial selectivity of the olefin approach, thereby controlling the stereochemistry of the final product. Cobalt-porphyrin catalyzed reactions are a notable exception, often proceeding through a stepwise radical mechanism, which allows for the effective cyclopropanation of a broader range of olefins, including electron-deficient ones.[1][2]
General Catalytic Cycle for Metal-Carbene Transfer
Michael-Initiated Ring Closure (MIRC)
In a typical organocatalyzed MIRC reaction, a chiral amine catalyst (e.g., a prolinol derivative) activates an α,β-unsaturated aldehyde or ketone by forming a chiral iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating a conjugate addition by a nucleophile (e.g., the enolate of a bromomalonate). The resulting enamine intermediate then undergoes an intramolecular SN2 reaction to form the cyclopropane ring and release the catalyst.
Workflow for Organocatalytic MIRC
Key Experimental Protocols
The following are representative experimental protocols for two of the leading methods discussed. These are intended as a guide and may require optimization for different substrates.
Protocol 1: Cobalt(II)-Porphyrin Catalyzed Cyclopropanation
This procedure is adapted from the work of Zhang and coworkers, demonstrating a highly efficient and stereoselective cyclopropanation.[1]
Materials:
-
Chiral Cobalt(II)-Porphyrin catalyst (e.g., [Co(P1)], 1 mol%)
-
Styrene (1.0 mmol, 1.0 equiv)
-
Ethyl diazoacetate (EDA, 1.1 mmol, 1.1 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 2.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Cobalt(II)-Porphyrin catalyst (1 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene) followed by the olefin (e.g., styrene, 1.0 equiv).
-
Stir the solution at the desired reaction temperature (e.g., 25 °C).
-
Slowly add the diazo compound (e.g., EDA, 1.1 equiv) via a syringe pump over a period of several hours (e.g., 4 hours) to the stirred solution. The slow addition is critical to suppress the formation of carbene dimerization byproducts.
-
After the addition is complete, allow the reaction to stir until TLC or GC analysis indicates full consumption of the starting olefin.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropane.
-
Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: Phase-Transfer Catalyzed MIRC of a Chalcone
This procedure is based on the method developed for the asymmetric cyclopropanation of chalcones using cinchona alkaloid-derived phase-transfer catalysts.[6]
Materials:
-
Chiral phase-transfer catalyst (PTC), e.g., a free OH-containing cinchona alkaloid ammonium salt (10 mol%)
-
Chalcone derivative (6.0 equiv)
-
Diethyl bromomalonate (1.0 equiv)
-
Potassium carbonate (K₂CO₃), 50% aqueous solution (10 equiv)
-
Mesitylene (as solvent, to achieve a concentration of 0.075 M based on the bromomalonate)
-
Inert atmosphere (Argon)
Procedure:
-
To a reaction vessel, add the PTC (10 mol%) and mesitylene.
-
Add the 50% aqueous solution of K₂CO₃ (10 equiv).
-
Flush the vessel with Argon, then add the chalcone derivative (6 equiv).
-
Stir the biphasic solution vigorously (>1200 rpm) and cool to 0 °C under an Argon atmosphere.
-
Add the diethyl bromomalonate in three equal portions over 24 hours (0.33 equiv at 0h, 0.33 equiv at 8h, 0.33 equiv at 16h).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric ratio (er) by chiral HPLC.
Conclusion
The field of enantioselective cyclopropanation offers a diverse and powerful toolkit for the modern synthetic chemist.
-
Transition metal catalysis , particularly with cobalt-porphyrin and dirhodium-based systems, provides exceptional levels of enantioselectivity and is suitable for a wide range of olefins, especially when using diazo compounds.[1][3]
-
MIRC reactions , driven by organocatalysts or phase-transfer catalysts, represent an excellent alternative, avoiding transition metals and often utilizing readily available starting materials.[4][6]
-
Emerging methods that use novel carbene precursors are addressing the safety concerns associated with diazoalkanes and are expanding the scope of accessible cyclopropane structures.[8][9]
The choice of method will ultimately depend on the specific target molecule, substrate availability, and desired scale. The data and protocols provided in this guide serve as a starting point for navigating these choices and successfully implementing enantioselective cyclopropanation in a research and development setting.
References
- 1. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
Cyclopropyldiphenylsulfonium Tetrafluoroborate: A Comparative Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclopropyldiphenylsulfonium tetrafluoroborate has emerged as a valuable reagent in organic synthesis, primarily utilized as a precursor for the cyclopropylidene diphenylsulfurane ylide. This ylide serves as a powerful tool for the construction of various cyclic and spirocyclic frameworks, which are key structural motifs in numerous natural products and pharmaceutical agents. This guide provides a comparative overview of the applications of this compound, presenting available quantitative data, detailed experimental protocols for key transformations, and a comparison with alternative reagents.
Performance in Cyclopropanation and Annulation Reactions
The primary application of this compound lies in its conversion to the corresponding sulfur ylide, which then participates in reactions with a variety of electrophiles. The ylide is typically generated in situ by treatment of the sulfonium salt with a suitable base.
Synthesis of Cyclobutanones and γ-Butyrolactones
The ylide derived from this compound is particularly effective in the synthesis of cyclobutanones and γ-butyrolactones from aldehydes and ketones.[1] The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular rearrangement and ring expansion.
The logical workflow for the generation of the active ylide and its subsequent reaction is depicted below.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyclopropyldiphenylsulfonium Tetrafluoroborate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Cyclopropyldiphenylsulfonium tetrafluoroborate, ensuring the protection of both laboratory personnel and the environment.
This compound is a versatile reagent in organic synthesis.[1][2][3] However, its hazardous properties necessitate careful handling and disposal. This document outlines the necessary precautions and a clear workflow to manage waste containing this compound.
Hazard Identification and Safety Data
Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as an irritant and can cause skin, eye, and respiratory irritation.[1][4] The following table summarizes key safety information.
| Property | Value | Reference |
| Molecular Formula | C15H15BF4S | [1] |
| Molecular Weight | 314.15 g/mol | [5] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 136-138 °C | [1][4] |
| Hazard Codes | Xi (Irritant) | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4][5] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][5] |
| Storage | Inert atmosphere, Room Temperature or 4°C, sealed away from moisture | [1][4] |
Experimental Protocol: Waste Disposal Procedure
The following protocol details the step-by-step process for the safe disposal of this compound and contaminated materials. This procedure is designed to be conducted within a chemical fume hood.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
Step-by-Step Disposal Guide:
-
Segregation of Waste:
-
Identify all waste streams containing this compound. This includes neat (pure) compound, solutions, and contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Do not mix this waste with other incompatible chemical waste.
-
-
Containment of Solid Waste:
-
For solid waste, such as leftover reagent or contaminated solids, carefully sweep or transfer the material into a designated, labeled, and sealable hazardous waste container.[6][7]
-
Avoid generating dust.[6] If the material is a fine powder, consider gently moistening it with a small amount of a compatible, non-reactive solvent (e.g., a high-boiling point hydrocarbon) to minimize dust generation.
-
-
Containment of Liquid Waste:
-
For solutions containing this compound, pour the liquid waste into a designated, labeled, and sealable hazardous waste container for organic or halogenated waste, as appropriate.
-
Do not pour this chemical down the drain.[6]
-
-
Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound.
-
Collect the rinse solvent as hazardous waste in the designated liquid waste container.
-
After the initial rinse, glassware can typically be washed with soap and water.
-
-
Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container. For larger spills, follow your institution's EHS spill response protocol.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. This compound | 33462-81-6 [amp.chemicalbook.com]
- 2. CAS 33462-81-6: Sulfonium, cyclopropyldiphenyl-, tetrafluo… [cymitquimica.com]
- 3. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]
- 4. This compound | 33462-81-6 [sigmaaldrich.com]
- 5. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Cyclopropyldiphenylsulfonium tetrafluoroborate
Investigating PPE Requirements
I'm currently focused on the specific PPE needed for Cyclopropyldiphenylsulfonium tetra. A detailed Google search is underway, seeking the Safety Data Sheet and other authoritative resources. Initial findings will guide my subsequent analysis of handling procedures and potential hazards.
Mapping Out the Process
\n\nI'm now going to execute a Google search to find the Safety Data Sheet and other pertinent information. My focus is now on extracting details like hazard pictograms, safety statements, and specific PPE requirements for eyes, skin, and respiratory protection. Following that, I'll compile all collected data into a structured plan for safe handling and disposal of the chemical. Simultaneously, I'm developing a DOT script for a Graphviz diagram to visually represent the safe handling workflow, ensuring all diagrammatic constraints are met. Ultimately, I'll synthesize this into a comprehensive response.
Detailing Safety Protocols
\n\nI'm now in the initial stages, conducting a Google search to find the Safety Data Sheet (SDS) and other reliable sources. My goal is to compile all relevant hazard data and specific PPE recommendations for Cyclopropyldiphenylsulfonium tetrafluoroborate, which will inform the creation of operational and disposal plans. Concurrently, I'm working to structure quantitative data into a comparative table and develop a DOT script for a Graphviz diagram, visually representing the safe handling workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
